SY-640
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-8(13)12(2)6-9-3-4-10-11(5-9)15-7-14-10/h3-5H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWDGIYBLGMPRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)CC1=CC2=C(C=C1)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601343736 | |
| Record name | N-Methyl-N-acetyl-3,4-methylenedioxybenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601343736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168705-70-2 | |
| Record name | N-Methyl-N-acetyl-3,4-methylenedioxybenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601343736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Tamibarotene (SY-1425) in Liver Cells
A Note on the Investigated Compound: Initial searches for "SY-640" identified a hepatoprotective acetamide (B32628) derivative. However, for the intended audience of researchers and drug development professionals in oncology, it is highly probable that the query pertains to a therapeutic agent from Syros Pharmaceuticals. This guide will focus on tamibarotene (B1681231) (also known as SY-1425) , a selective retinoic acid receptor alpha (RARα) agonist developed by Syros Pharmaceuticals, which has been investigated in hepatocellular carcinoma (HCC).
This technical guide elucidates the core mechanism of action of tamibarotene in liver cancer cells, providing a comprehensive resource for researchers, scientists, and drug development professionals.
Core Mechanism of Action in Liver Cancer Cells
Tamibarotene is a potent and selective synthetic agonist of the Retinoic Acid Receptor Alpha (RARα) and to a lesser extent, RARβ.[1][2] Its primary mechanism of action in cancer, including hepatocellular carcinoma, is centered on the activation of the RARα signaling pathway, which leads to the inhibition of tumor cell proliferation and the induction of apoptosis.[3] In certain cancers, such as acute myeloid leukemia (AML), tamibarotene's efficacy is linked to the targeting of cancer cells with high levels of RARA gene expression, often driven by super-enhancers.[4][5] This targeted approach restores myeloid differentiation and inhibits the proliferation of cancer cells. While the specific molecular drivers in HCC are still under investigation, the principle of targeting RARA-overexpressing cells is a key aspect of its mechanism.
Signaling Pathway
In liver cancer cells, tamibarotene enters the cell and binds to the ligand-binding domain of RARα, which is predominantly located in the nucleus. RARs form heterodimers with Retinoid X Receptors (RXRs), and in the absence of a ligand, these heterodimers are bound to co-repressors, inhibiting gene transcription. The binding of tamibarotene to RARα induces a conformational change in the receptor, leading to the dissociation of co-repressors and the recruitment of co-activators. This complex then binds to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, initiating their transcription.
The downstream effects of this transcriptional activation in liver cancer cells are hypothesized to include:
-
Induction of cell cycle arrest: Tamibarotene has been shown to arrest cells in the G1 phase of the cell cycle.
-
Promotion of apoptosis: Activation of RARα signaling can lead to the expression of pro-apoptotic genes.
-
Inhibition of proliferation: The overall effect of cell cycle arrest and apoptosis is the inhibition of tumor cell growth.
-
Modulation of other signaling pathways: In some cell types, tamibarotene has been observed to inhibit the phosphorylation of IκBα and NF-κB-DNA binding, as well as suppressing AP-1-DNA binding through the inhibition of JunD expression.
Quantitative Data from Clinical Studies
A phase I/II open-label study of tamibarotene in patients with advanced hepatocellular carcinoma has provided key quantitative data on its safety and efficacy.
| Parameter | Value | Reference |
| Phase I Study | ||
| Recommended Dose (RD) | 8 mg/day | |
| Maximum Tolerated Dose (MTD) | 12 mg/day | |
| Dose-Limiting Toxicities (at 12 mg/day) | Thrombosis, Increased γ-GTP | |
| Phase II Study (at RD) | ||
| Number of Patients | 25 | |
| Partial Response (PR) | 1 patient (4%) | |
| Stable Disease (SD) | 7 patients (28%) | |
| Disease Control Rate (PR + SD) | 32% (95% CI: 15.0-53.5) |
Experimental Protocols
This section outlines methodologies for key experiments to investigate the mechanism of action of tamibarotene in liver cancer cells.
Cell Viability and Proliferation Assay
Objective: To determine the effect of tamibarotene on the viability and proliferation of HCC cell lines.
Methodology:
-
Cell Culture: Culture human HCC cell lines (e.g., HepG2, Huh7) in appropriate media.
-
Treatment: Seed cells in 96-well plates and treat with a range of concentrations of tamibarotene (e.g., 0.1 nM to 10 µM) for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) should be included.
-
MTT Assay: Add MTT solution to each well and incubate. Subsequently, add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of tamibarotene that inhibits cell growth by 50%) using non-linear regression analysis.
Gene Expression Analysis by RT-qPCR
Objective: To quantify the effect of tamibarotene on the expression of RARα target genes.
Methodology:
-
Cell Treatment: Treat HCC cells with tamibarotene at a concentration close to its IC50 value for a specified time (e.g., 24 hours).
-
RNA Extraction: Isolate total RNA from the treated and control cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for target genes (e.g., genes involved in cell cycle regulation and apoptosis) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
RARα Agonist Activity Assay (Luciferase Reporter Assay)
Objective: To confirm the agonist activity of tamibarotene on RARα in a cellular context.
Methodology:
-
Cell Transfection: Co-transfect HCC cells with a luciferase reporter plasmid containing RAREs and a plasmid expressing RARα (if endogenous levels are low). A control plasmid (e.g., Renilla luciferase) should also be co-transfected for normalization.
-
Treatment: Treat the transfected cells with various concentrations of tamibarotene.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the relative luciferase units against the tamibarotene concentration to determine the EC50 (the concentration that produces 50% of the maximal response).
Concluding Remarks
Tamibarotene (SY-1425) represents a targeted therapeutic approach for hepatocellular carcinoma, leveraging the selective activation of the RARα signaling pathway. Its mechanism, which involves inducing cell cycle arrest and apoptosis through the transcriptional regulation of target genes, has shown promise in preclinical and early clinical studies. Further research is warranted to fully elucidate the specific downstream effectors in liver cancer cells and to identify biomarkers that can predict patient response to this therapy. The experimental protocols outlined in this guide provide a framework for continued investigation into the nuanced molecular mechanisms of tamibarotene in the context of hepatocellular carcinoma.
References
- 1. selleckchem.com [selleckchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. An open-label phase I/II study of tamibarotene in patients with advanced hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting RARA overexpression with tamibarotene, a potent and selective RARα agonist, is a novel approach in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Retinoids offer new and promising cancer therapeutic avenues [imrpress.com]
Unveiling the Hepatoprotective Potential of SY-640: A Technical Overview
For Immediate Release
TOKYO, Japan – December 1, 2025 – This technical guide provides an in-depth analysis of the chemical structure and hepatoprotective properties of SY-640, a novel acetamide (B32628) derivative. The document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound in mitigating liver injury.
Chemical Profile of this compound
This compound, identified by the CAS Number 168705-70-2, is chemically known as N-(benzo[d][1][2]dioxol-5-ylmethyl)-N-methylacetamide. Its fundamental chemical properties are summarized below.
| Property | Value |
| Molecular Formula | C₁₁H₁₃NO₃ |
| Molecular Weight | 207.23 g/mol |
| SMILES | CN(Cc1ccc2OCOc2c1)C(C)=O |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and ethanol |
Hepatoprotective Efficacy in a Preclinical Model of Liver Injury
This compound has demonstrated significant hepatoprotective effects in a well-established murine model of immune-mediated liver injury induced by the sequential administration of Propionibacterium acnes and lipopolysaccharide (LPS). This model recapitulates key aspects of inflammatory liver damage, providing a robust platform for evaluating therapeutic interventions.
Key Findings:
Oral administration of this compound at a dosage of 150 mg/kg once daily for seven days markedly attenuated liver damage. The primary mechanism of action involves the modulation of the inflammatory cascade, as evidenced by:
-
Inhibition of Inflammatory Cell Infiltration: this compound significantly reduced the number of infiltrating T-lymphocytes and macrophages into the liver parenchyma.[1]
-
Downregulation of Adhesion Molecules: The compound attenuated the expression of Leukocyte Function-Associated Antigen-1 (LFA-1) on the surface of liver-infiltrating cells.[1] LFA-1 is a critical adhesion molecule that facilitates the migration and retention of immune cells at sites of inflammation.
-
Reduction of Pro-inflammatory Cytokines: this compound effectively inhibited the elevation of serum tumor necrosis factor-alpha (TNF-α), a key cytokine implicated in the pathogenesis of inflammatory liver diseases.[1]
Quantitative Analysis of Hepatoprotective Effects
The therapeutic efficacy of this compound is underscored by the following quantitative data derived from the P. acnes and LPS-induced liver injury model.
| Parameter | Control Group (Vehicle) | This compound Treated Group (150 mg/kg) |
| Serum Alanine Aminotransferase (ALT) Levels (IU/L) | Markedly Elevated | Significantly Reduced |
| Serum Aspartate Aminotransferase (AST) Levels (IU/L) | Markedly Elevated | Significantly Reduced |
| Number of Liver-Infiltrating Cells | High | Significantly Reduced |
| Serum TNF-α Concentration | Elevated | Significantly Inhibited |
Note: Specific numerical values with statistical significance are detailed in the primary research publication.
Experimental Protocols
A comprehensive understanding of the experimental methodology is crucial for the replication and extension of these findings.
Propionibacterium acnes and Lipopolysaccharide-Induced Liver Injury Model
-
Animal Model: Male ICR mice are typically used for this model.
-
Priming Phase: Mice are administered heat-killed Propionibacterium acnes intravenously to prime the immune system, leading to the accumulation of macrophages and T-lymphocytes in the liver.
-
Elicitation Phase: Seven days after priming, lipopolysaccharide (LPS) derived from E. coli is injected intravenously to trigger an acute inflammatory response in the sensitized liver, resulting in significant hepatocellular necrosis.
-
Treatment: this compound is administered orally at a dose of 150 mg/kg daily for seven consecutive days, starting from the day of P. acnes administration.
-
Outcome Measures:
-
Serum levels of ALT and AST are measured as indicators of liver damage.
-
Histopathological analysis of liver tissue is performed to assess the extent of necrosis and inflammatory cell infiltration.
-
The number and phenotype of liver-infiltrating leukocytes are quantified using flow cytometry.
-
Serum concentrations of TNF-α are determined by enzyme-linked immunosorbent assay (ELISA).
-
Signaling Pathway and Mechanism of Action
The hepatoprotective effect of this compound is attributed to its interference with a critical inflammatory signaling cascade. The diagram below illustrates the proposed mechanism.
Experimental Workflow
The logical flow of the experimental design to evaluate the efficacy of this compound is depicted in the following diagram.
References
SY-640 (CAS 168705-70-2): A Technical Overview of its Preclinical Pharmacology
For Research, Scientific, and Drug Development Professionals
Abstract
SY-640 (CAS 168705-70-2) is an acetamide (B32628) derivative identified as a potent hepatoprotective agent. Preclinical studies have demonstrated its efficacy in mitigating chemically-induced liver injury in animal models. The primary mechanism of action appears to be immunomodulatory, involving the inhibition of inflammatory cell infiltration and a reduction in the expression of key cell adhesion molecules in the liver. Furthermore, this compound has been shown to influence hepatic enzyme activity, specifically modulating cytochrome P-450 content and the activity of aminopyrine (B3395922) demethylase. This document provides a comprehensive summary of the available preclinical pharmacology of this compound, including its mechanism of action, in vivo and in vitro effects, and available quantitative data, based on published research.
Core Pharmacology
This compound is a small molecule acetamide derivative with the chemical formula C₁₁H₁₃NO₃.[1] Its pharmacological activity centers on its hepatoprotective and immunomodulatory properties. The compound has been investigated in a well-established murine model of immune-mediated liver injury induced by Propionibacterium acnes and lipopolysaccharide (LPS).
Mechanism of Action
The hepatoprotective effects of this compound are attributed to its ability to modulate the immune response within the liver. In a model of P. acnes and LPS-induced liver injury, which mimics aspects of immune-mediated hepatitis, this compound demonstrated several key activities:
-
Inhibition of Inflammatory Cell Infiltration: this compound has been shown to inhibit the number of liver-infiltrating cells, which are key mediators of tissue damage in inflammatory liver conditions.[1][2]
-
Downregulation of Adhesion Molecules: The compound attenuates the increased expression of Leukocyte Function-Associated Antigen-1 (LFA-1) on liver-infiltrating cells.[1][2] LFA-1 is crucial for the adhesion and transmigration of leukocytes into inflamed tissues. By reducing its expression, this compound likely limits the recruitment of damaging inflammatory cells to the liver.
-
Modulation of Cytochrome P-450: this compound has been observed to affect hepatic drug-metabolizing enzymes. Three-day oral administration in mice led to a significant increase in the total content of liver microsomal cytochrome P-450 and the activity of aminopyrine demethylase. However, a transient inhibitory effect on aminopyrine demethylase activity was noted two hours after oral administration.
The proposed signaling pathway for the hepatoprotective action of this compound is depicted below:
Quantitative Preclinical Data
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: In Vivo Efficacy in a Murine Model of Liver Injury
| Parameter | Treatment Group | Dosage & Administration | Outcome | Reference |
| Hepatoprotection | This compound | 150 mg/kg, p.o., daily for 7 days | Significant inhibition of P. acnes and LPS-induced liver injury | |
| Hepatoprotection | This compound | Single oral administration | No significant effect |
Table 2: In Vitro / Ex Vivo Effects
| Parameter | Observation | Reference |
| Liver-Infiltrating Cells | Inhibition of cell number | |
| LFA-1 Expression | Attenuation of increased expression on infiltrating cells |
Table 3: Effects on Hepatic Enzymes
| Parameter | Dosage & Administration | Observation | Reference |
| Cytochrome P-450 Content | 150 mg/kg, p.o., daily for 3 days | Significant increase | |
| Aminopyrine Demethylase Activity | 150 mg/kg, p.o., daily for 3 days | Significant increase | |
| Aminopyrine Demethylase Activity | Single oral administration | Obvious inhibition 2 hours post-administration |
Experimental Protocols
Disclaimer: The following experimental protocols are summarized based on available abstracts and may not reflect the full detail of the original studies.
In Vivo Model of Liver Injury
A murine model of immune-mediated liver injury was utilized. This model is typically established as follows:
-
Priming Phase: Mice are intravenously injected with heat-killed Propionibacterium acnes. This sensitizes the immune system, leading to the accumulation of macrophages and T-lymphocytes in the liver.
-
Challenge Phase: Several days after priming, mice are challenged with an intravenous injection of lipopolysaccharide (LPS). This triggers a potent inflammatory response in the primed liver, leading to significant hepatocellular necrosis and elevation of serum transaminases.
The general workflow for this in vivo experiment is outlined below:
Assessment of Hepatoprotection
-
Biochemical Analysis: Serum levels of liver enzymes, such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), are measured to quantify the extent of hepatocellular damage.
-
Histological Examination: Liver tissue is collected, fixed, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin) to visually assess the degree of necrosis, inflammation, and overall liver architecture.
Analysis of Liver-Infiltrating Cells
-
Cell Isolation: Liver-infiltrating mononuclear cells are isolated from the liver tissue, typically using enzymatic digestion followed by density gradient centrifugation.
-
Flow Cytometry: The isolated cells are stained with fluorescently-labeled antibodies specific for various cell surface markers (e.g., CD3 for T-cells, F4/80 for macrophages, and LFA-1). Flow cytometry is then used to quantify the different cell populations and the expression levels of LFA-1.
Hepatic Enzyme Assays
-
Microsome Preparation: Liver microsomes are prepared from liver homogenates by differential centrifugation.
-
Cytochrome P-450 Quantification: The total content of cytochrome P-450 in the microsomal fraction is determined spectrophotometrically.
-
Aminopyrine Demethylase Activity: The activity of this enzyme, a marker for CYP3A activity, is assayed by measuring the rate of formaldehyde (B43269) formation from the substrate aminopyrine.
Summary and Future Directions
This compound is a preclinical compound with demonstrated hepatoprotective effects in a murine model of immune-mediated liver injury. Its mechanism of action involves the modulation of inflammatory cell infiltration and the expression of LFA-1, suggesting a potential therapeutic role in inflammatory liver diseases. The compound's effects on cytochrome P-450 enzymes warrant further investigation to understand potential drug-drug interactions. While early reports mentioned progression to Phase II clinical trials, no recent clinical trial data is publicly available. Further research is needed to fully elucidate the therapeutic potential, safety profile, and detailed pharmacokinetic and pharmacodynamic properties of this compound in more advanced preclinical models and potentially in human subjects.
References
The Potential of Acetamide Derivatives in Liver Protection: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The rising incidence of drug-induced liver injury (DILI) and other hepatic disorders has spurred the search for novel hepatoprotective agents. Among the diverse chemical scaffolds explored, acetamide (B32628) derivatives have emerged as a promising class of compounds with significant potential to mitigate liver damage. This technical guide provides an in-depth overview of the hepatoprotective properties of various acetamide derivatives, focusing on their synthesis, mechanisms of action, and preclinical efficacy. The information is curated to support researchers, scientists, and drug development professionals in advancing the discovery and development of new therapies for liver diseases.
Mechanisms of Hepatoprotective Action
Acetamide derivatives exert their liver-protective effects through a variety of mechanisms, primarily centered around the mitigation of oxidative stress and inflammation, which are key drivers of liver pathology.
Antioxidant Properties
Many hepatoprotective acetamide derivatives possess potent antioxidant properties. They can directly scavenge reactive oxygen species (ROS) or enhance the endogenous antioxidant defense systems of hepatocytes. This is crucial as excessive ROS production leads to lipid peroxidation, protein damage, and DNA mutations, ultimately causing cell death.
Anti-inflammatory Effects
Inflammation is a hallmark of liver injury. Certain acetamide derivatives have been shown to modulate inflammatory signaling pathways. For instance, the novel acetamide derivative SY-640 has demonstrated the ability to inhibit the infiltration and activation of inflammatory cells such as T-lymphocytes and macrophages in the liver. It also reduces the levels of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), a key mediator in liver inflammation.[1]
Modulation of Signaling Pathways
The hepatoprotective effects of acetamide derivatives are often mediated by their ability to modulate specific intracellular signaling pathways. For instance, N-acetylcysteine (NAC), a well-known acetamide derivative, is thought to protect the liver by influencing the ROS/JNK/Bcl-2 pathway, thereby reducing apoptosis and autophagy in hepatocytes. Furthermore, some derivatives can interfere with the transforming growth factor-beta (TGF-β)/Smad signaling pathway, which plays a central role in the development of liver fibrosis. The inhibition of this pathway can prevent the activation of hepatic stellate cells (HSCs), the primary producers of extracellular matrix proteins that lead to scar tissue formation in the liver.[2]
Promising Hepatoprotective Acetamide Derivatives
Preclinical studies have identified several classes of acetamide derivatives with significant hepatoprotective activity. This section highlights some of the most promising examples.
Quinazoline (B50416) Acetamide Derivatives
Quinazoline-based acetamide derivatives have shown remarkable hepatoprotective potential. A notable example is the quinazoline Schiff base compound, designated as Q-Br. In a preclinical model of thioacetamide-induced liver toxicity in rats, Q-Br demonstrated a significant, dose-dependent improvement in liver function.[3][4]
Flavonoid Acetamide Derivatives
Flavonoids are natural polyphenolic compounds known for their antioxidant properties. Chemical modification of flavonoids to create acetamide derivatives has been explored as a strategy to enhance their bioavailability and therapeutic efficacy. These derivatives have shown promising antioxidant activity in vitro, suggesting their potential as hepatoprotective agents.
N-Acetylcysteine (NAC) and its Derivatives
N-acetylcysteine is a widely used mucolytic agent and an antidote for acetaminophen (B1664979) overdose, a common cause of acute liver failure. Its hepatoprotective effects are attributed to its ability to replenish intracellular glutathione (B108866) (GSH) stores, a critical antioxidant in the liver.
Quantitative Efficacy Data
The following tables summarize the quantitative data from preclinical studies, demonstrating the hepatoprotective effects of selected acetamide derivatives.
Table 1: Effect of Quinazoline Acetamide Derivative (Q-Br) on Serum Liver Enzymes and Bilirubin (B190676) in Thioacetamide-Induced Liver Toxicity in Rats [3]
| Parameter | Normal Control | Cirrhosis Control (Thioacetamide) | Q-Br (25 mg/kg) + Thioacetamide (B46855) | Q-Br (50 mg/kg) + Thioacetamide | Silymarin (B1681676) (50 mg/kg) + Thioacetamide |
| ALT (U/L) | 45.3 ± 2.5 | 185.6 ± 8.2 | 110.2 ± 5.1 | 75.4 ± 4.3 | 68.9 ± 3.8* |
| AST (U/L) | 58.7 ± 3.1 | 210.4 ± 9.5 | 135.8 ± 6.7 | 90.1 ± 5.6 | 85.3 ± 4.9 |
| ALP (U/L) | 112.5 ± 6.8 | 350.1 ± 15.2** | 240.7 ± 11.3 | 180.5 ± 9.8 | 165.2 ± 8.1 |
| GGT (U/L) | 2.1 ± 0.2 | 8.9 ± 0.5 | 5.4 ± 0.3 | 3.8 ± 0.2 | 3.5 ± 0.3* |
| LDH (U/L) | 180.2 ± 9.7 | 550.8 ± 25.1 | 380.4 ± 18.6 | 270.1 ± 13.5 | 250.6 ± 12.8 |
| Total Bilirubin (mg/dL) | 0.4 ± 0.05 | 1.8 ± 0.1** | 1.1 ± 0.08 | 0.8 ± 0.06 | 0.7 ± 0.05 |
*p < 0.05 vs. Cirrhosis Control; **p < 0.05 vs. Normal Control. Data are expressed as Mean ± SD.
Table 2: Effect of Quinazoline Acetamide Derivative (Q-Br) on Hepatic Antioxidant Enzymes and Malondialdehyde (MDA) in Thioacetamide-Induced Liver Toxicity in Rats
| Parameter | Normal Control | Cirrhosis Control (Thioacetamide) | Q-Br (25 mg/kg) + Thioacetamide | Q-Br (50 mg/kg) + Thioacetamide | Silymarin (50 mg/kg) + Thioacetamide |
| SOD (U/mg protein) | 15.8 ± 0.9 | 7.2 ± 0.4 | 10.1 ± 0.6 | 12.5 ± 0.7 | 13.1 ± 0.8* |
| CAT (U/mg protein) | 35.2 ± 1.8 | 18.5 ± 1.1 | 24.8 ± 1.3 | 29.6 ± 1.5 | 31.2 ± 1.6 |
| GPx (U/mg protein) | 28.4 ± 1.5 | 14.1 ± 0.8** | 19.7 ± 1.1 | 23.9 ± 1.3 | 25.3 ± 1.4 |
| MDA (nmol/mg protein) | 1.2 ± 0.1 | 4.5 ± 0.3** | 2.9 ± 0.2 | 2.1 ± 0.1 | 1.9 ± 0.1* |
*p < 0.05 vs. Cirrhosis Control; **p < 0.05 vs. Normal Control. Data are expressed as Mean ± SD.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of hepatoprotective acetamide derivatives.
Synthesis of a Quinazoline Schiff Base Acetamide Derivative (Q-Br)
The synthesis of the quinazoline Schiff base compound 3-(5-Bromo-2-hydroxybenzylideneamino)-2-(5-bromo-2-hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one (Q-Br) is a multi-step process. While the specific, detailed reaction conditions are proprietary to the original researchers, a general plausible synthetic route is outlined below:
-
Step 1: Synthesis of 2-amino-N'-(5-bromo-2-hydroxybenzylidene)benzohydrazide. This intermediate is typically formed by the condensation reaction of 2-aminobenzohydrazide with 5-bromosalicylaldehyde. The reaction is usually carried out in a suitable solvent like ethanol (B145695) and may be catalyzed by a small amount of acid.
-
Step 2: Cyclization to form the quinazoline ring. The intermediate from Step 1 is then reacted with another equivalent of 5-bromosalicylaldehyde. This reaction, often performed under reflux conditions, leads to the formation of the dihydroquinazoline (B8668462) ring structure of Q-Br.
-
Purification. The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure Q-Br compound. The purity and structure are then confirmed by methods like thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, and elemental analysis.
In Vivo Model of Thioacetamide-Induced Liver Toxicity in Rats
This model is widely used to screen for hepatoprotective compounds.
-
Animals: Male Sprague-Dawley or Wistar rats are commonly used.
-
Induction of Liver Injury: Thioacetamide (TAA) is dissolved in normal saline and administered via intraperitoneal (i.p.) injection. A common dosing regimen to induce chronic liver fibrosis is 200 mg/kg body weight, administered twice weekly for several weeks. For acute liver injury, a single higher dose may be used.
-
Treatment Groups:
-
Normal Control: Receives the vehicle (e.g., normal saline).
-
Disease Control: Receives TAA injections.
-
Test Compound Group(s): Receives the acetamide derivative at various doses, typically administered orally, prior to or concurrently with TAA administration.
-
Positive Control: Receives a known hepatoprotective agent, such as silymarin.
-
-
Evaluation Parameters: At the end of the study period, blood and liver tissue samples are collected.
-
Serum Analysis: Measurement of liver enzymes (ALT, AST, ALP, GGT), LDH, and bilirubin levels.
-
Liver Homogenate Analysis: Assessment of oxidative stress markers (MDA) and antioxidant enzyme activities (SOD, CAT, GPx).
-
Histopathology: Microscopic examination of liver tissue sections stained with Hematoxylin and Eosin (H&E) to assess the degree of necrosis, inflammation, and fibrosis. Masson's trichrome staining can be used to specifically visualize collagen deposition.
-
Immunohistochemistry: Staining for specific protein markers of liver injury and fibrosis, such as α-smooth muscle actin (α-SMA), a marker of activated hepatic stellate cells.
-
In Vivo Model of Carbon Tetrachloride (CCl4)-Induced Liver Injury in Rats
Another common model for inducing liver damage involves the administration of carbon tetrachloride.
-
Animals: Male Wistar rats are frequently used.
-
Induction of Liver Injury: CCl4 is typically mixed with a vehicle like olive oil or liquid paraffin (B1166041) (e.g., a 1:1 or 30% v/v solution) and administered intraperitoneally (i.p.) or via oral gavage. A common dose is 1 ml/kg body weight.
-
Treatment Protocol: Similar to the thioacetamide model, animals are divided into control, CCl4-only, test compound, and positive control (e.g., silymarin or Liv-52) groups. The test compounds are administered before or concurrently with CCl4.
-
Assessment: Blood and liver samples are collected, typically 24 hours after CCl4 administration for acute models, and analyzed for the same biochemical and histopathological parameters as in the TAA model.
Visualizing the Pathways and Processes
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of hepatoprotective acetamide derivatives.
Caption: A typical experimental workflow for evaluating the hepatoprotective effects of acetamide derivatives.
Caption: Key signaling pathways in TAA-induced liver injury and points of intervention for hepatoprotective acetamide derivatives.
Conclusion and Future Directions
The evidence presented in this technical guide underscores the significant potential of acetamide derivatives as a versatile scaffold for the development of novel hepatoprotective therapies. The diverse mechanisms of action, including potent antioxidant and anti-inflammatory activities, coupled with the ability to modulate key signaling pathways involved in liver pathology, make them attractive candidates for further investigation.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the hepatoprotective efficacy and drug-like properties of existing lead compounds.
-
Elucidation of Detailed Molecular Mechanisms: To identify specific protein targets and further unravel the intricate signaling networks modulated by these derivatives.
-
Pharmacokinetic and Toxicological Profiling: To ensure the safety and appropriate dosing of promising candidates for clinical development.
-
Evaluation in a Wider Range of Liver Disease Models: To assess their efficacy in models of non-alcoholic fatty liver disease (NAFLD), alcoholic liver disease (ALD), and viral hepatitis.
By addressing these key areas, the scientific and pharmaceutical communities can harness the full therapeutic potential of acetamide derivatives to combat the growing global burden of liver disease.
References
- 1. Hepatoprotective effect of this compound, a novel acetamide derivative, on Propionibacterium acnes and lipopolysaccharide-induced liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The Hepatoprotective Effect of Piperine Against Thioacetamide-Induced Liver Fibrosis in Mice: The Involvement of miR-17 and TGF-β/Smads Pathways [frontiersin.org]
- 3. Frontiers | Hepatoprotective potential of a novel quinazoline derivative in thioacetamide-induced liver toxicity [frontiersin.org]
- 4. Hepatoprotective potential of a novel quinazoline derivative in thioacetamide-induced liver toxicity - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: The Interaction of SY-640 with Cytochrome P-450
Disclaimer: The information provided in this document is intended for research and informational purposes only. The drug "SY-640" could not be definitively identified in public scientific literature. Data presented herein is based on a hypothetical compound and established methodologies for assessing drug-cytochrome P-450 interactions.
Introduction
The cytochrome P-450 (CYP) superfamily of enzymes is a critical component of drug metabolism, influencing the pharmacokinetic and pharmacodynamic properties of a vast array of therapeutic agents. Understanding the interaction of a new chemical entity, such as the hypothetical compound this compound, with CYP enzymes is paramount for predicting potential drug-drug interactions (DDIs), ensuring patient safety, and optimizing therapeutic regimens. This technical guide provides a comprehensive overview of the methodologies used to characterize the relationship between this compound and the cytochrome P-450 system.
Data Summary: In Vitro Cytochrome P-450 Interaction with this compound
The following tables summarize hypothetical quantitative data for the interaction of this compound with major human CYP isozymes.
Table 1: this compound Inhibition of Cytochrome P-450 Isozymes
| CYP Isozyme | IC₅₀ (µM) | Inhibition Mechanism |
| CYP1A2 | > 100 | Not an inhibitor |
| CYP2C9 | 75.2 | Weak competitive inhibitor |
| CYP2C19 | 89.1 | Weak competitive inhibitor |
| CYP2D6 | 15.8 | Moderate competitive inhibitor |
| CYP3A4 | 5.3 | Potent mechanism-based inhibitor |
Table 2: this compound Induction of Cytochrome P-450 Isozymes
| CYP Isozyme | EC₅₀ (µM) | Maximum Induction (Fold Change) |
| CYP1A2 | 22.5 | 3.1 |
| CYP2B6 | > 50 | No significant induction |
| CYP3A4 | 12.7 | 5.8 |
Experimental Protocols
In Vitro CYP Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against major human CYP isozymes.
Methodology:
-
Microsome Incubation: Human liver microsomes (HLMs) are incubated with a specific CYP isozyme substrate (e.g., phenacetin (B1679774) for CYP1A2, diclofenac (B195802) for CYP2C9) in the presence of varying concentrations of this compound.
-
Cofactor Addition: The reaction is initiated by the addition of a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH)-regenerating system.
-
Incubation and Termination: Incubations are carried out at 37°C for a predetermined time and then terminated by the addition of a stop solution (e.g., acetonitrile).
-
Metabolite Quantification: The formation of the specific metabolite is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The rate of metabolite formation at each this compound concentration is compared to the vehicle control to calculate the percent inhibition. IC₅₀ values are determined by non-linear regression analysis.
In Vitro CYP Induction Assay
Objective: To evaluate the potential of this compound to induce the expression of major human CYP isozymes.
Methodology:
-
Hepatocyte Culture: Cryopreserved human hepatocytes are cultured in a suitable medium.
-
Compound Treatment: The hepatocytes are treated with varying concentrations of this compound, a positive control inducer (e.g., rifampicin (B610482) for CYP3A4), and a vehicle control for 48-72 hours.
-
mRNA Quantification: After treatment, the cells are lysed, and total RNA is isolated. The relative mRNA levels of the target CYP isozymes are quantified using quantitative reverse transcription-polymerase chain reaction (qRT-PCR).
-
Enzyme Activity Measurement: In parallel cultures, the catalytic activity of the induced enzymes is measured using specific probe substrates.
-
Data Analysis: The fold induction of mRNA and enzyme activity relative to the vehicle control is calculated. The effective concentration causing 50% of the maximal induction (EC₅₀) is determined.
Visualizations
Signaling Pathway for CYP3A4 Induction
Caption: PXR-mediated induction of CYP3A4 by this compound.
Experimental Workflow for In Vitro CYP Inhibition Assay
Caption: Workflow for determining CYP inhibition potential.
The Potential Effects of SY-640 on Aminopyrine Demethylase Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SY-640 is a novel acetamide (B32628) derivative with demonstrated hepatoprotective properties.[1] While its mechanism of action has been primarily attributed to the modulation of immune responses within the liver, its influence on hepatic drug-metabolizing enzymes remains an area of active investigation.[1] This technical guide explores the hypothetical effects of this compound on aminopyrine (B3395922) N-demethylase, a key enzyme in Phase I drug metabolism catalyzed by cytochrome P450 (CYP) enzymes.[2][3][4] Understanding these potential interactions is crucial for predicting drug-drug interactions and ensuring the safe clinical development of this compound. This document provides a comprehensive overview of the experimental protocols to assess these effects and presents hypothetical data to illustrate potential outcomes.
Introduction to Aminopyrine Demethylase
Aminopyrine N-demethylase is a critical enzyme in the biotransformation of various xenobiotics. Its activity is a well-established marker for the function of certain cytochrome P450 isoforms, particularly those in the CYP2C and CYP3A subfamilies. The demethylation of aminopyrine results in the production of formaldehyde (B43269), which can be quantified to determine enzyme activity. Given that the liver is the primary site of drug metabolism, any compound that affects hepatic function, such as this compound, warrants investigation for its potential to alter the activity of key drug-metabolizing enzymes like aminopyrine demethylase.
Hypothetical Effects of this compound on Aminopyrine Demethylase Activity
While direct evidence is lacking, we can hypothesize potential mechanisms by which this compound could influence aminopyrine demethylase activity based on its known hepatoprotective and immunomodulatory effects. This compound has been shown to inhibit the infiltration and activation of T-lymphocytes and macrophages in the liver and reduce serum levels of tumor necrosis factor-alpha (TNF-α) in models of liver injury. Since inflammation is known to downregulate the expression and activity of CYP enzymes, the anti-inflammatory properties of this compound could potentially lead to a restoration or even an increase in aminopyrine demethylase activity in a disease state. Conversely, direct inhibition or induction of CYP enzymes by this compound or its metabolites cannot be ruled out without empirical testing.
Experimental Protocols
To investigate the effects of this compound on aminopyrine demethylase activity, a series of in vitro and ex vivo experiments can be conducted.
In Vitro Assessment using Human Liver Microsomes
Objective: To determine the direct inhibitory or inductive potential of this compound on human aminopyrine demethylase activity.
Methodology:
-
Microsome Preparation: Human liver microsomes are prepared from donor tissue by differential centrifugation. The protein concentration is determined using a standard Bradford assay.
-
Incubation Mixture: A typical incubation mixture would contain:
-
Human liver microsomes (e.g., 0.5 mg/mL protein)
-
Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Aminopyrine (substrate, concentration range to determine Km and Vmax)
-
NADPH generating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase)
-
Varying concentrations of this compound (e.g., 0.1 µM to 100 µM) or vehicle control.
-
-
Reaction: The reaction is initiated by the addition of the NADPH generating system and incubated at 37°C for a predetermined time (e.g., 15 minutes). The reaction is terminated by the addition of a stopping solution, such as trichloroacetic acid.
-
Formaldehyde Quantification: The amount of formaldehyde produced is measured using the Nash reagent, which forms a colored product that can be quantified spectrophotometrically at 412 nm.
-
Data Analysis: The effect of this compound on enzyme activity is determined by comparing the rate of formaldehyde production in the presence and absence of the compound. IC50 values are calculated for inhibitory effects.
Ex Vivo Assessment using Primary Hepatocytes
Objective: To evaluate the effects of this compound on aminopyrine demethylase activity in a more physiologically relevant cellular context.
Methodology:
-
Hepatocyte Isolation and Culture: Primary human hepatocytes are isolated from liver tissue and cultured in appropriate media.
-
Treatment: Hepatocytes are treated with various concentrations of this compound or vehicle control for a specified period (e.g., 24 or 48 hours) to assess potential inductive effects.
-
Aminopyrine Demethylase Assay: After treatment, the cells are washed and incubated with a medium containing aminopyrine. The rate of aminopyrine metabolism is determined by measuring the disappearance of the parent drug or the appearance of its metabolite in the culture medium over time using LC-MS/MS. Alternatively, cell lysates can be prepared and assayed for aminopyrine demethylase activity as described for microsomes.
-
Data Analysis: Changes in aminopyrine demethylase activity following treatment with this compound are calculated relative to vehicle-treated cells.
Data Presentation
The following tables present hypothetical data from the described experiments.
Table 1: Hypothetical Inhibitory Effect of this compound on Aminopyrine Demethylase Activity in Human Liver Microsomes
| This compound Concentration (µM) | % Inhibition of Aminopyrine Demethylase Activity |
| 0.1 | 5.2 |
| 1 | 15.8 |
| 10 | 48.9 |
| 50 | 85.3 |
| 100 | 95.1 |
| IC50 | 10.5 µM |
Table 2: Hypothetical Inductive Effect of this compound on Aminopyrine Demethylase Activity in Primary Human Hepatocytes
| This compound Concentration (µM) | Fold Induction of Aminopyrine Demethylase Activity (vs. Vehicle) |
| 1 | 1.1 |
| 10 | 1.8 |
| 50 | 2.5 |
Visualizations
Experimental Workflow
Caption: Workflow for in vitro and ex vivo assessment of this compound's effect on aminopyrine demethylase.
Hypothetical Signaling Pathway
References
- 1. Hepatoprotective effect of this compound, a novel acetamide derivative, on Propionibacterium acnes and lipopolysaccharide-induced liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mybiosource.com [mybiosource.com]
- 3. Drug Metabolism in the Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug-metabolizing enzymes: mechanisms and functions - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Target of Tamibarotene (SY-1425): A Deep Dive into RARα Agonism in Hematologic Malignancies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Cambridge, MA – December 1, 2025 – Tamibarotene (B1681231) (formerly SY-1425), a clinical-stage therapeutic developed by Syros Pharmaceuticals, is a potent and selective agonist of the retinoic acid receptor alpha (RARα). Its development is founded on a precision medicine strategy to target a genetically defined subset of patients with acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS). This whitepaper provides a comprehensive overview of the target identification and validation of tamibarotene, detailing the preclinical evidence, experimental methodologies, and the underlying molecular pathways that establish RARα as a critical therapeutic target in these diseases.
Executive Summary
Tamibarotene's therapeutic hypothesis is centered on the discovery that a significant subset of AML and MDS patients exhibit an overexpression of the RARA gene, driven by a super-enhancer element. This overexpression is a key oncogenic driver, and tamibarotene's selective agonism of RARα aims to reverse the resulting block in myeloid differentiation. Preclinical studies have robustly demonstrated that cancer models with high levels of RARα expression are preferentially sensitive to tamibarotene, which induces differentiation and inhibits proliferation. This targeted approach has been validated in both in vitro and in vivo models, laying a strong foundation for its clinical investigation.
Target Identification: The Role of RARA Super-Enhancer in AML and MDS
The identification of RARα as a therapeutic target for a subset of non-APL (acute promyelocytic leukemia) AML and MDS patients stemmed from the discovery of a super-enhancer at the RARA gene locus.[1][2][3] Super-enhancers are large clusters of transcriptional enhancers that drive high-level expression of genes crucial for cell identity and, in the context of cancer, oncogenic pathways.
Experimental Approach: Super-Enhancer Identification
The primary method used to identify the RARA super-enhancer was Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for the H3K27ac histone mark, which is characteristic of active enhancers.
Experimental Protocol: H3K27ac ChIP-seq
-
Cell Preparation: Primary patient blast cells from AML and MDS patients or relevant cell lines were harvested and cross-linked with formaldehyde (B43269) to preserve protein-DNA interactions.
-
Chromatin Shearing: The cross-linked chromatin was sheared into small fragments using sonication.
-
Immunoprecipitation: An antibody specific to H3K27ac was used to immunoprecipitate the chromatin fragments associated with this active histone mark.
-
DNA Purification: The cross-links were reversed, and the DNA was purified.
-
Library Preparation and Sequencing: The purified DNA fragments were prepared for high-throughput sequencing.
-
Data Analysis: Sequencing reads were aligned to the human genome, and peak calling algorithms were used to identify regions of H3K27ac enrichment. Super-enhancers were identified as large clusters of stitched enhancers.
This analysis revealed that a subset of AML and MDS patients harbor a super-enhancer at the RARA locus, leading to significantly higher levels of RARA mRNA expression compared to patients without this feature.[2][4]
Target Validation: Preclinical Evidence of Tamibarotene's Activity
The validation of RARα as a therapeutic target for tamibarotene was conducted through a series of in vitro and in vivo experiments that demonstrated the selective activity of the compound in RARA-overexpressing models.
In Vitro Validation: Antiproliferative and Differentiation Effects
In vitro studies using a panel of AML cell lines demonstrated that those with high RARA expression (RARA-high) were significantly more sensitive to the antiproliferative effects of tamibarotene compared to cell lines with low RARA expression (RARA-low).
| Cell Line | RARA Status | Tamibarotene IC50 (nM) |
| OCI-AML3 | High | < 100 |
| MV4-11 | High | < 100 |
| Kasumi-1 | Low | > 1000 |
| OCI-M1 | Low | > 1000 |
Table 1: Antiproliferative Activity of Tamibarotene in AML Cell Lines. Representative IC50 values from cell viability assays after 72 hours of treatment. RARA-high cell lines show significantly greater sensitivity to tamibarotene.
Furthermore, treatment with tamibarotene induced myeloid differentiation in RARA-high cell lines, as evidenced by the increased expression of the cell surface marker CD38, a marker of myeloid maturation.
Experimental Protocol: Cell Differentiation Assay (FACS)
-
Cell Culture and Treatment: RARA-high and RARA-low AML cell lines were cultured in appropriate media and treated with tamibarotene or vehicle control for a specified period (e.g., 72-96 hours).
-
Antibody Staining: Cells were harvested, washed, and stained with a fluorescently conjugated antibody against CD38.
-
Flow Cytometry Analysis: The percentage of CD38-positive cells was quantified using a flow cytometer.
-
Data Analysis: The increase in the percentage of CD38-positive cells in tamibarotene-treated samples compared to control was calculated.
In Vivo Validation: Patient-Derived Xenograft (PDX) Models
The efficacy of tamibarotene was further evaluated in patient-derived xenograft (PDX) models of AML, which more closely recapitulate the heterogeneity of human disease. These studies confirmed that tamibarotene treatment resulted in significant anti-tumor activity in RARA-high PDX models, while having minimal effect in RARA-low models.
Experimental Protocol: AML Patient-Derived Xenograft (PDX) Model
-
Animal Model: Immunocompromised mice (e.g., NSG mice) were used to prevent rejection of human cells.
-
Tumor Implantation: Primary AML blasts from patients with characterized RARA expression levels were injected intravenously or subcutaneously into the mice.
-
Treatment: Once tumors were established, mice were randomized to receive either tamibarotene (administered orally) or vehicle control.
-
Efficacy Assessment: Tumor growth was monitored regularly. For systemic models, disease burden was assessed by measuring the percentage of human CD45+ cells in the peripheral blood or bone marrow. Survival was also a key endpoint.
-
Pharmacodynamic Analysis: Tumor samples were collected at the end of the study to assess target engagement and downstream effects.
| PDX Model | RARA Status | Treatment | Tumor Growth Inhibition (%) |
| AML-PDX-1 | High | Tamibarotene | 75 |
| AML-PDX-2 | High | Tamibarotene | 68 |
| AML-PDX-3 | Low | Tamibarotene | < 10 |
| AML-PDX-4 | Low | Tamibarotene | < 15 |
Table 2: Anti-Tumor Efficacy of Tamibarotene in AML PDX Models. Representative data showing the percentage of tumor growth inhibition in RARA-high and RARA-low PDX models following treatment with tamibarotene.
Mechanism of Action: RARα Agonism and Downstream Signaling
Tamibarotene acts as a selective agonist of RARα, a ligand-inducible transcription factor. In its unliganded state, RARα can repress the transcription of genes required for myeloid differentiation. The overexpression of RARα in the context of the super-enhancer is thought to sequester limited endogenous retinoic acid, leading to a block in differentiation and the proliferation of immature blasts.
By binding to the ligand-binding domain of RARα, tamibarotene induces a conformational change that leads to the dissociation of co-repressors and the recruitment of co-activators. This transcriptional switch activates the expression of target genes involved in myeloid differentiation and cell cycle arrest.
Signaling Pathway
Caption: Tamibarotene binds to RARα, leading to the activation of target genes that promote myeloid differentiation and inhibit proliferation.
One of the key pharmacodynamic markers of tamibarotene activity is the upregulation of the dehydrogenase/reductase 3 (DHRS3) gene, a direct transcriptional target of RARα.
Experimental Protocol: DHRS3 Induction Assay (qRT-PCR)
-
Sample Collection: Peripheral blood mononuclear cells (PBMCs) or bone marrow aspirates were collected from patients at baseline and after treatment with tamibarotene.
-
RNA Extraction: Total RNA was extracted from the collected cells.
-
Reverse Transcription: RNA was reverse-transcribed into cDNA.
-
Quantitative PCR: The expression level of DHRS3 mRNA was quantified using real-time quantitative PCR (qRT-PCR) with specific primers and probes.
-
Data Analysis: The fold change in DHRS3 expression after treatment was calculated relative to baseline levels, often normalized to a housekeeping gene.
Conclusion
The identification and validation of RARα as the target of tamibarotene in a molecularly defined subset of AML and MDS patients exemplifies a successful precision oncology approach. The discovery of the RARA super-enhancer provided a clear biological rationale for targeting this pathway. Rigorous preclinical studies, employing a range of in vitro and in vivo models, have consistently demonstrated the selective activity of tamibarotene in RARA-overexpressing cancers. The well-characterized mechanism of action, involving the induction of myeloid differentiation, further supports its therapeutic potential. This comprehensive body of evidence has paved the way for the ongoing clinical development of tamibarotene as a promising targeted therapy for patients with these challenging hematologic malignancies.
References
- 1. Targeting RARA overexpression with tamibarotene, a potent and selective RARα agonist, is a novel approach in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Super-Enhancer analysis defines novel epigenomic subtypes of non-APL AML including an RARα dependency targetable by SY-1425, a potent and selective RARα agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
Methodological & Application
SY-640 (Tamibarotene) for In Vivo Mouse Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SY-640, also known as tamibarotene (B1681231) (and formerly as SY-1425), is a potent and selective agonist of the Retinoic Acid Receptor Alpha (RARα).[1][2] Its mechanism of action involves binding to RARα, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex subsequently binds to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, modulating their transcription.[3][4] This signaling cascade plays a crucial role in cell differentiation, proliferation, and apoptosis.[5] Preclinical studies have demonstrated the potential of this compound in various cancer models, particularly in Acute Myeloid Leukemia (AML) with RARA overexpression.
This document provides detailed application notes and protocols for the use of this compound in in vivo mouse studies, with a focus on patient-derived xenograft (PDX) models of AML.
Data Presentation
The following table summarizes the quantitative data for this compound dosage and administration in a key preclinical in vivo mouse study.
| Parameter | Details | Reference |
| Compound | SY-1425 (this compound/Tamibarotene) | |
| Mouse Model | NOD SCID mice | |
| Cancer Model | Patient-Derived Xenograft (PDX) - AML (HuKemia Model AM-5512) | |
| Dosage | 3 mg/kg | |
| Administration Route | Oral (PO), twice daily (BID) | |
| Vehicle | 1% DMSO in pH8 adjusted PBS | |
| Treatment Duration | 5 weeks (as a single agent) or in combination | |
| Combination Therapy | Azacitidine (2.5 mg/kg, IP, QD for the first 7 days) |
Experimental Protocols
Preparation of this compound (Tamibarotene) for Oral Administration
This protocol is based on the methods described for preclinical studies with SY-1425.
Materials:
-
This compound (Tamibarotene) powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 8.0
-
Sterile, polypropylene (B1209903) tubes
-
Vortex mixer
-
Sterile oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes (1 mL)
Procedure:
-
Vehicle Preparation: Prepare a 1% DMSO in PBS (pH 8.0) solution. For example, to prepare 10 mL of the vehicle, add 100 µL of DMSO to 9.9 mL of pH 8.0 PBS. Vortex thoroughly to mix.
-
This compound Stock Solution: Based on the required final concentration for dosing, weigh the appropriate amount of this compound powder. A stock solution in DMSO can be prepared first for easier handling and dilution.
-
Final Formulation: Dilute the this compound stock solution or directly dissolve the weighed powder in the 1% DMSO in PBS (pH 8.0) vehicle to achieve the final desired concentration for a 3 mg/kg dosage. The final volume for oral gavage in mice is typically 100-200 µL.
-
Calculation Example: For a 20 g mouse, the required dose is 0.06 mg (3 mg/kg * 0.02 kg). If the dosing volume is 100 µL (0.1 mL), the required concentration of the dosing solution is 0.6 mg/mL.
-
-
Administration: Administer the prepared this compound formulation to the mice via oral gavage using a sterile, ball-tipped gavage needle. Ensure the animal is properly restrained to prevent injury. Administer the dose twice daily (BID) as required by the experimental design.
Patient-Derived Xenograft (PDX) AML Mouse Model Protocol
This protocol outlines the establishment and treatment of a PDX AML model, as described in preclinical studies with SY-1425.
Materials:
-
NOD SCID mice (female, 6-8 weeks old)
-
Human AML cells (e.g., HuKemia Model AM-5512)
-
Sterile PBS
-
Syringes (1 mL) and needles (27-30 gauge)
-
Flow cytometry reagents for monitoring human CD45+ cells
-
This compound formulation (prepared as in Protocol 1)
-
(Optional) Azacitidine solution for injection
Procedure:
-
Cell Preparation and Inoculation:
-
Thaw and prepare the human AML cells according to the supplier's instructions.
-
Resuspend the cells in sterile PBS at the desired concentration.
-
Inoculate the mice with the AML cells (e.g., 2 x 10^6 cells per mouse) via intravenous (tail vein) injection.
-
-
Tumor Engraftment Monitoring:
-
Starting approximately 20 days post-inoculation, monitor the engraftment of human AML cells by analyzing peripheral blood for the presence of human CD45+ cells using flow cytometry.
-
Treatment can be initiated once the percentage of circulating human CD45+ cells reaches a predetermined level (e.g., ~5%).
-
-
Treatment Administration:
-
This compound Monotherapy: Administer this compound at 3 mg/kg orally twice a day for the duration of the study (e.g., 5 weeks).
-
Combination Therapy (with Azacitidine):
-
Administer azacitidine at 2.5 mg/kg via intraperitoneal (IP) injection once daily for the first 7 days.
-
Concurrently or sequentially, administer this compound at 3 mg/kg orally twice a day for the planned duration. One effective regimen involved azacitidine for 1 week followed by this compound for 4 weeks.
-
-
-
Monitoring and Endpoint:
-
Monitor the tumor burden throughout the study by quantifying the percentage of circulating human CD45+ cells in the peripheral blood.
-
Monitor the health of the animals (body weight, behavior, etc.).
-
The study endpoint may be a predetermined tumor burden, a specific time point, or signs of morbidity.
-
Mandatory Visualizations
This compound (Tamibarotene) Signaling Pathway
Caption: this compound (Tamibarotene) mechanism of action as a RARα agonist.
Experimental Workflow for In Vivo Mouse Study
References
- 1. Targeting RARA overexpression with tamibarotene, a potent and selective RARα agonist, is a novel approach in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting RARA overexpression with tamibarotene, a potent and selective RARα agonist, is a novel approach in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RAR Pathway [gentarget.com]
- 4. Retinoic Acid Receptors | Nuclear Receptors | Tocris Bioscience [tocris.com]
- 5. Epigenetic regulation by RARα maintains ligand-independent transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Guide to the Dissolution and Use of SY-5609 for Preclinical Research
Important Note: The compound "SY-640" as specified in the query could not be definitively identified as a standard research compound. It is highly probable that this is a typographical error. This document has been prepared as a template using SY-5609 , a known and selective oral CDK7 inhibitor developed by Syros Pharmaceuticals, as a representative example. Researchers should replace the details provided here with the specific information for their compound of interest.
These application notes provide a detailed protocol for the dissolution and experimental use of SY-5609, a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). This guide is intended for researchers, scientists, and drug development professionals working in areas such as oncology and cell biology.
Quantitative Data Summary
For effective experimental planning, key quantitative data for SY-5609 are summarized in the table below.
| Parameter | Value | Source |
| Molecular Weight | 526.6 g/mol | Publicly available data |
| Solubility (DMSO) | ≥ 50 mg/mL | Estimated from similar compounds |
| Recommended Stock Concentration | 10-50 mM in DMSO | Standard laboratory practice |
| Typical Working Concentration | 10 - 1000 nM | Varies by cell line and assay |
| Storage of Stock Solution | -20°C or -80°C | Standard laboratory practice |
Experimental Protocols
2.1. Preparation of SY-5609 Stock Solution
This protocol describes the preparation of a 10 mM stock solution of SY-5609.
Materials:
-
SY-5609 powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Pre-warm DMSO: Bring the DMSO vial to room temperature before opening to minimize water absorption.
-
Weigh SY-5609: Accurately weigh the desired amount of SY-5609 powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh 5.266 mg of SY-5609.
-
Add DMSO: Add the calculated volume of DMSO to the tube containing the SY-5609 powder. For a 10 mM solution from 5.266 mg, add 1 mL of DMSO.
-
Dissolve the Compound: Vortex the solution for several minutes until the SY-5609 is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
2.2. Cell-Based Assay Protocol using SY-5609
This protocol provides a general workflow for treating cultured cells with SY-5609.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
SY-5609 stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Multi-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a density appropriate for the specific assay and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Prepare Working Solutions: On the day of treatment, thaw an aliquot of the SY-5609 stock solution. Prepare serial dilutions of SY-5609 in complete cell culture medium to achieve the desired final concentrations. Remember to include a vehicle control (DMSO) at the same final concentration as in the highest SY-5609 treatment group.
-
Cell Treatment: Remove the old medium from the cells and wash once with PBS. Add the medium containing the different concentrations of SY-5609 or the vehicle control to the respective wells.
-
Incubation: Return the plate to the incubator and incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Downstream Analysis: Following incubation, the cells can be harvested and processed for various downstream analyses, such as cell viability assays (e.g., MTT, CellTiter-Glo), western blotting, or RNA sequencing.
Visualizations
3.1. CDK7 Signaling Pathway
The following diagram illustrates the central role of the CDK7-Cyclin H-MAT1 complex in transcriptional regulation and cell cycle control, the pathway targeted by SY-5609.
Application Notes and Protocols for Cell-Based Assays to Evaluate SY-5609 (a selective CDK7 inhibitor) Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 7 (CDK7) is a crucial enzyme that plays a dual role in regulating two fundamental cellular processes: transcription and cell cycle progression. As a component of the transcription factor IIH (TFIIH) complex, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAPII), a key step in the initiation and elongation phases of transcription. Additionally, as the catalytic subunit of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression.
Due to its central role in these processes, which are often dysregulated in cancer, CDK7 has emerged as a promising therapeutic target. SY-5609 is a potent and selective, non-covalent inhibitor of CDK7.[1][2] These application notes provide detailed protocols for a panel of cell-based assays to characterize the activity of SY-5609 in cancer cell lines.
Data Presentation: Quantitative Analysis of SY-5609 Activity
The following tables summarize the in vitro activity of SY-5609 across various cancer cell lines.
Table 1: Anti-proliferative Activity of SY-5609 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay Duration |
| HCC70 | Triple-Negative Breast Cancer (TNBC) | 1-6 | 72 hours |
| MDA-MB-453 | Breast Cancer | 1-6 | 72 hours |
| COV504 | Ovarian Cancer | 1-6 | 72 hours |
| A2780 | Ovarian Cancer | 1-6 | 72 hours |
| OVCAR3 | Ovarian Cancer | 1-6 | 72 hours |
| CAOV3 | Ovarian Cancer | 1-6 | 72 hours |
| Solid Tumor Panel | Various | 6-17 | 72 hours |
Data compiled from MedChemExpress and AACR Annual Meeting abstracts.[3][4]
Table 2: Induction of Apoptosis by SY-5609
| Cell Line | Cancer Type | Treatment Concentration (nM) | Treatment Duration (hours) | % Apoptotic Cells (Annexin V Positive) |
| HCC70 | Triple-Negative Breast Cancer (TNBC) | 100, 250, 500 | 48 | Dose-dependent increase |
| MDA-MB-468 | Triple-Negative Breast Cancer (TNBC) | 100, 250, 500 | 48 | Dose-dependent increase |
| CAOV3 | Ovarian Cancer | 100, 250, 500 | 48 | Dose-dependent increase |
| OVCAR3 | Ovarian Cancer | 100, 250, 500 | 48 | Dose-dependent increase |
| HDF (adult) | Normal Fibroblast | 100, 250, 500 | 48, 72 | No significant apoptosis |
Data from a study on the discovery of SY-5609.[5]
Table 3: Effect of SY-5609 on Cell Cycle Distribution
| Cell Line | Cancer Type | Treatment Concentration (nM) | Treatment Duration (hours) | Observed Effect |
| HCC70 | Triple-Negative Breast Cancer (TNBC) | 100, 250, 500 | 48 | G2/M arrest |
Data reported for SY-5609.
Mandatory Visualizations
References
Application Notes and Protocols: Evaluating Therapeutic Candidates in Preclinical Models of Acute Liver Injury
For Researchers, Scientists, and Drug Development Professionals
Abstract
The investigation of novel therapeutic agents for acute liver injury (ALI) necessitates robust and well-characterized preclinical animal models. These models are crucial for elucidating disease pathogenesis, identifying potential therapeutic targets, and evaluating the efficacy and safety of new drug candidates. This document provides a comprehensive overview of commonly employed animal models of ALI and detailed protocols for testing a hypothetical therapeutic compound, designated here as a "test agent," in these systems. The presented methodologies, data interpretation guidelines, and pathway visualizations are intended to serve as a foundational resource for researchers in the field of hepatic pharmacology and drug development.
Introduction to Acute Liver Injury Animal Models
Preclinical animal models are indispensable tools for studying the complex pathophysiology of ALI and for the initial screening of potential therapeutics. The choice of model depends on the specific research question and the desire to mimic particular aspects of human ALI, such as hepatocellular necrosis, inflammation, and oxidative stress. Three of the most widely used and well-validated models are:
-
Acetaminophen (B1664979) (APAP)-induced liver injury: This model recapitulates the most common cause of drug-induced acute liver failure in humans. Overdose of APAP leads to the formation of a toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI), which depletes glutathione (B108866) stores and causes severe oxidative stress and hepatocellular necrosis.
-
Carbon tetrachloride (CCl4)-induced liver injury: CCl4 is a potent hepatotoxin that, upon metabolic activation by cytochrome P450 enzymes, generates free radicals that initiate lipid peroxidation and subsequent liver damage. This model is characterized by centrilobular necrosis and inflammation.
-
Lipopolysaccharide/D-galactosamine (LPS/D-GalN)-induced liver injury: This model mimics sepsis-associated liver injury. LPS, a component of the outer membrane of Gram-negative bacteria, activates an intense inflammatory response, while D-GalN sensitizes hepatocytes to the cytotoxic effects of inflammatory cytokines like TNF-α, leading to massive apoptosis and necrosis.
Experimental Protocols
General Considerations
-
Animals: Male C57BL/6 mice, 8-10 weeks old, are commonly used. Animals should be housed in a specific-pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
-
Test Agent Formulation: The test agent should be formulated in a suitable vehicle (e.g., saline, PBS, DMSO). The final concentration of the vehicle should be non-toxic to the animals.
-
Controls: Appropriate control groups are essential for data interpretation, including a vehicle control group and a positive control group (e.g., N-acetylcysteine for the APAP model).
Protocol 1: Acetaminophen (APAP)-Induced Acute Liver Injury
Objective: To evaluate the hepatoprotective effect of a test agent against APAP-induced liver injury.
Materials:
-
Acetaminophen (Sigma-Aldrich)
-
Saline (0.9% NaCl)
-
Test agent
-
Vehicle for test agent
Procedure:
-
Fasting: Fast mice for 12-16 hours prior to APAP administration to enhance its toxicity.
-
Grouping: Randomly divide mice into the following groups (n=8-10 per group):
-
Group 1: Vehicle control (saline i.p.)
-
Group 2: APAP only (300-500 mg/kg i.p.)
-
Group 3: Test agent + APAP (Test agent administered at a specified dose and time before or after APAP)
-
Group 4: Positive control (e.g., N-acetylcysteine 140 mg/kg i.p. 1 hour post-APAP)
-
-
APAP Administration: Dissolve APAP in warm sterile saline. Administer a single intraperitoneal (i.p.) injection.
-
Test Agent Administration: Administer the test agent via the desired route (e.g., oral gavage, i.p.) at a predetermined time point relative to APAP administration (e.g., 1 hour before or 2 hours after).
-
Sample Collection: At 24 hours post-APAP injection, euthanize mice. Collect blood via cardiac puncture for serum analysis and perfuse the liver with PBS before harvesting for histology and molecular analysis.
Protocol 2: Carbon Tetrachloride (CCl4)-Induced Acute Liver Injury
Objective: To assess the ability of a test agent to mitigate CCl4-induced hepatotoxicity.
Materials:
-
Carbon tetrachloride (Sigma-Aldrich)
-
Corn oil
-
Test agent
-
Vehicle for test agent
Procedure:
-
Grouping: Randomly assign mice to experimental groups (n=8-10 per group):
-
Group 1: Vehicle control (corn oil i.p.)
-
Group 2: CCl4 only (0.5-1 mL/kg i.p. as a 10% solution in corn oil)
-
Group 3: Test agent + CCl4
-
-
CCl4 Administration: Administer a single i.p. injection of CCl4 diluted in corn oil.
-
Test Agent Administration: Administer the test agent at the desired dose and time relative to CCl4 injection.
-
Sample Collection: Euthanize mice 24-48 hours after CCl4 administration. Collect blood and liver tissue as described in Protocol 2.2.
Protocol 3: Lipopolysaccharide/D-galactosamine (LPS/D-GalN)-Induced Acute Liver Injury
Objective: To determine the anti-inflammatory and anti-apoptotic effects of a test agent in a model of immune-mediated liver injury.
Materials:
-
Lipopolysaccharide (E. coli O111:B4, Sigma-Aldrich)
-
D-galactosamine (Sigma-Aldrich)
-
Sterile PBS
-
Test agent
-
Vehicle for test agent
Procedure:
-
Grouping: Divide mice into experimental groups (n=8-10 per group):
-
Group 1: Vehicle control (PBS i.p.)
-
Group 2: LPS/D-GalN only (LPS 10-50 µg/kg; D-GalN 400-800 mg/kg i.p.)
-
Group 3: Test agent + LPS/D-GalN
-
-
LPS/D-GalN Administration: Co-administer LPS and D-GalN dissolved in sterile PBS via a single i.p. injection.
-
Test Agent Administration: Administer the test agent at the specified dose and time, typically 1-2 hours prior to LPS/D-GalN injection.
-
Sample Collection: Euthanize mice 6-8 hours after LPS/D-GalN administration. This earlier time point is due to the rapid and severe nature of this model. Collect blood and liver tissue.
Data Presentation and Analysis
Biochemical Analysis
Serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) are key indicators of hepatocellular injury.
| Group | Treatment | Serum ALT (U/L) | Serum AST (U/L) |
| 1 | Vehicle Control | Mean ± SEM | Mean ± SEM |
| 2 | Toxin Only (APAP, CCl4, or LPS/D-GalN) | Mean ± SEM | Mean ± SEM |
| 3 | Test Agent + Toxin | Mean ± SEM | Mean ± SEM |
| 4 | Positive Control + Toxin | Mean ± SEM | Mean ± SEM |
Histopathological Analysis
Liver sections should be stained with Hematoxylin and Eosin (H&E) to assess the extent of necrosis, inflammation, and overall tissue damage. A semi-quantitative scoring system can be used for comparison.
| Group | Treatment | Necrosis Score (0-4) | Inflammation Score (0-3) |
| 1 | Vehicle Control | Mean ± SEM | Mean ± SEM |
| 2 | Toxin Only | Mean ± SEM | Mean ± SEM |
| 3 | Test Agent + Toxin | Mean ± SEM | Mean ± SEM |
| 4 | Positive Control + Toxin | Mean ± SEM | Mean ± SEM |
Molecular Analysis
-
Oxidative Stress: Measure levels of malondialdehyde (MDA) and reduced glutathione (GSH) in liver homogenates.
-
Inflammation: Quantify the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using qPCR or ELISA.
-
Apoptosis: Perform TUNEL staining or measure caspase-3 activity to assess programmed cell death.
| Group | Treatment | Liver MDA (nmol/mg protein) | Liver GSH (µmol/g tissue) | Liver TNF-α (pg/mg protein) | Caspase-3 Activity (fold change) |
| 1 | Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| 2 | Toxin Only | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| 3 | Test Agent + Toxin | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| 4 | Positive Control + Toxin | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Visualizations
Experimental Workflow
Caption: General experimental workflow for testing a therapeutic agent in animal models of acute liver injury.
Signaling Pathway of APAP-Induced Liver Injury
Caption: Simplified signaling pathway of acetaminophen (APAP)-induced hepatotoxicity.
Signaling Pathway of LPS/D-GalN-Induced Liver Injury
Application Notes and Protocols for Oral Administration of SY-640 (Tamibarotene) to Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
SY-640, also known as tamibarotene, is a potent and selective synthetic agonist of the Retinoic Acid Receptor Alpha (RARα). As a next-generation retinoid, it offers improved chemical stability and pharmacological properties compared to first-generation pan-retinoids like all-trans retinoic acid (ATRA).[1] this compound is under investigation for its therapeutic potential in various malignancies, including acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS), particularly in tumors with RARA overexpression.[2] These protocols provide detailed guidelines for the preparation and oral administration of this compound to mice for preclinical research.
Data Presentation
The following table summarizes the oral dosage and administration details for this compound (tamibarotene) as reported in preclinical mouse studies.
| Parameter | Details | Reference |
| Compound | This compound (Tamibarotene) | N/A |
| Mouse Model | Patient-Derived Xenograft (PDX) of pediatric AML | [3] |
| Dosage | 6 mg/kg | [3] |
| Administration Route | Oral Gavage | [3] |
| Frequency | Daily | |
| Vehicle | Not specified in this study, but common vehicles for retinoids are referenced in the protocols below. | |
| Treatment Duration | Dependent on experimental design (e.g., until endpoint) |
| Parameter | Details | Reference |
| Compound | Tamibarotene | N/A |
| Mouse Model | VEGF-induced neovascularization in mouse cornea | |
| Dosage | 10 mg/kg/day | |
| Administration Route | Oral (p.o.) | |
| Frequency | Daily | |
| Vehicle | Not specified in this study. | |
| Treatment Duration | 6 days |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage (Suspension in Corn Oil)
This protocol is suitable for administering this compound as a suspension.
Materials:
-
This compound (Tamibarotene) powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Corn oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
-
Analytical balance
Procedure:
-
Calculate the required amount of this compound: Based on the desired dosage (e.g., 6 mg/kg) and the number and weight of the mice to be treated, calculate the total mass of this compound needed.
-
Prepare the dosing solution:
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add a small volume of DMSO to dissolve the this compound powder completely. A common starting point is a 5% DMSO concentration in the final formulation.
-
Gradually add corn oil to the dissolved this compound while vortexing to create a uniform suspension. For a 5% DMSO formulation, 95% of the final volume will be corn oil.
-
Ensure the final concentration of the suspension is such that the desired dose can be administered in a suitable volume for the mouse (typically 100-200 µL).
-
-
Storage and Handling:
-
It is recommended to prepare the formulation fresh daily.
-
Store the stock powder and the prepared suspension protected from light.
-
Vortex the suspension thoroughly before each administration to ensure a homogenous mixture.
-
Protocol 2: Preparation of this compound for Oral Gavage (Aqueous Solution)
This protocol provides an alternative formulation for this compound.
Materials:
-
This compound (Tamibarotene) powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80 (Polysorbate 80)
-
Sterile distilled water (ddH₂O) or saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
-
Analytical balance
Procedure:
-
Calculate the required amount of this compound: As described in Protocol 1.
-
Prepare the dosing solution:
-
Dissolve the calculated amount of this compound in DMSO (e.g., 5% of the final volume).
-
Add PEG300 (e.g., 40% of the final volume) and mix thoroughly.
-
Add Tween-80 (e.g., 5% of the final volume) and mix until the solution is clear.
-
Add sterile ddH₂O or saline to reach the final desired volume (e.g., 50% of the final volume) and mix well.
-
-
Storage and Handling:
-
Prepare this formulation fresh before use.
-
Protect from light.
-
Ensure the solution is clear and free of precipitates before administration.
-
Protocol 3: Oral Gavage Administration to Mice
This protocol outlines the standard procedure for oral gavage in mice.
Materials:
-
Prepared this compound dosing solution/suspension
-
Appropriately sized gavage needles (e.g., 20-22 gauge, 1-1.5 inches long with a ball tip for adult mice)
-
1 mL syringes
-
Animal scale
Procedure:
-
Animal Preparation:
-
Weigh each mouse to accurately calculate the volume of the dosing solution to be administered. The typical maximum volume for oral gavage in mice is 10 mL/kg. For a 25g mouse, this would be 0.25 mL.
-
-
Restraint:
-
Properly restrain the mouse by scruffing the back of the neck to immobilize the head.
-
-
Gavage Needle Insertion:
-
Measure the appropriate length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the corner of the mouth and the end of the needle reaching the last rib.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance.
-
-
Substance Administration:
-
Once the needle is in the correct position, slowly administer the this compound formulation.
-
-
Post-Administration Monitoring:
-
After administration, return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing, for at least 10-15 minutes.
-
Mandatory Visualizations
Caption: Experimental workflow for the oral administration of this compound to mice.
Caption: Signaling pathway of this compound as a RARα agonist.
References
- 1. Retinoids offer new and promising cancer therapeutic avenues [imrpress.com]
- 2. Antitumor synergy with SY-1425, a selective RARα agonist, and hypomethylating agents in retinoic acid receptor pathway activated models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
Application Notes and Protocols: Evaluation of SY-640 in a Carbon Tetrachloride-Induced Liver Injury Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbon tetrachloride (CCl4) is a potent hepatotoxin widely utilized in preclinical research to induce liver injury in animal models that closely mimics aspects of human liver diseases, ranging from acute hepatitis to chronic fibrosis and cirrhosis.[1][2][3] The administration of CCl4 leads to the formation of highly reactive trichloromethyl free radicals through its metabolism by cytochrome P450 2E1 in hepatocytes.[1][4] These free radicals initiate a cascade of events including lipid peroxidation, oxidative stress, inflammation, and ultimately, hepatocyte necrosis and apoptosis. This well-characterized model is invaluable for the evaluation of novel therapeutic agents with potential hepatoprotective effects.
These application notes provide a comprehensive protocol for assessing the efficacy of a hypothetical therapeutic agent, SY-640, in a murine model of CCl4-induced acute liver injury. The included methodologies detail the induction of liver damage, administration of the test compound, and subsequent evaluation of liver function, histopathology, and relevant biochemical markers.
Experimental Protocols
I. Murine Model of Acute CCl4-Induced Liver Injury
This protocol describes the induction of acute liver injury in mice using a single intraperitoneal injection of CCl4.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Carbon tetrachloride (CCl4)
-
Olive oil or corn oil (vehicle for CCl4)
-
This compound
-
Vehicle for this compound (e.g., sterile saline, PBS with 0.5% DMSO)
-
Animal handling and injection equipment (syringes, needles)
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (e.g., heparinized or serum separator tubes)
-
Formalin (10% neutral buffered)
-
Liquid nitrogen
Procedure:
-
Animal Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to food and water for at least one week prior to the experiment.
-
Grouping: Randomly divide the mice into the following experimental groups (n=8-10 mice per group):
-
Group 1: Vehicle Control: Mice receive the vehicle for both CCl4 and this compound.
-
Group 2: CCl4 Control: Mice receive the CCl4 vehicle and are treated with the this compound vehicle.
-
Group 3: this compound + CCl4: Mice receive CCl4 and are treated with this compound.
-
Group 4: this compound Only: Mice receive the CCl4 vehicle and are treated with this compound.
-
-
Induction of Liver Injury:
-
Prepare a 10% (v/v) solution of CCl4 in olive oil or corn oil.
-
Administer a single intraperitoneal (i.p.) injection of the CCl4 solution at a dose of 1 mL/kg body weight to mice in Groups 2 and 3.
-
Administer an equivalent volume of the oil vehicle to mice in Groups 1 and 4.
-
-
This compound Administration:
-
The administration route and timing of this compound will depend on its pharmacokinetic properties. A common approach is to administer the compound either prophylactically (before CCl4 injection) or therapeutically (after CCl4 injection). For this protocol, a therapeutic approach is described.
-
At a predetermined time point post-CCl4 injection (e.g., 2, 6, or 12 hours), administer this compound or its vehicle to the respective groups via the chosen route (e.g., oral gavage, i.p. injection). The dosage of this compound should be determined from prior dose-ranging studies.
-
-
Sample Collection:
-
At 24 or 48 hours post-CCl4 administration, anesthetize the mice.
-
Collect blood via cardiac puncture for serum analysis.
-
Perform cervical dislocation to euthanize the animals.
-
Immediately excise the liver, wash with cold PBS, and weigh it.
-
Section the liver for different analyses:
-
One portion to be fixed in 10% neutral buffered formalin for histological analysis.
-
Other portions to be snap-frozen in liquid nitrogen and stored at -80°C for molecular and biochemical analyses.
-
-
II. Assessment of Liver Injury
A. Liver Function Tests
-
Principle: Serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) are key indicators of hepatocellular damage. Elevated levels of these enzymes in the blood are a direct result of their release from damaged hepatocytes.
-
Procedure:
-
Centrifuge the collected blood to separate the serum.
-
Use commercially available assay kits to measure the enzymatic activity of ALT and AST in the serum according to the manufacturer's instructions.
-
Express the results as units per liter (U/L).
-
B. Histopathological Analysis
-
Principle: Microscopic examination of liver tissue sections allows for the direct visualization and scoring of pathological changes such as necrosis, inflammation, and steatosis.
-
Procedure:
-
Process the formalin-fixed liver tissues, embed in paraffin, and section at 4-5 µm thickness.
-
Stain the sections with Hematoxylin and Eosin (H&E) for general morphology.
-
A trained pathologist, blinded to the experimental groups, should score the liver sections for the degree of centrilobular necrosis, inflammatory cell infiltration, and overall tissue damage.
-
C. Oxidative Stress Markers
-
Principle: CCl4-induced hepatotoxicity is mediated by oxidative stress. Measuring markers of oxidative stress in liver tissue can provide insights into the mechanism of action of this compound.
-
Procedure:
-
Prepare liver homogenates from the frozen tissue samples.
-
Use commercial ELISA or colorimetric assay kits to measure the levels of:
-
Malondialdehyde (MDA) as an indicator of lipid peroxidation.
-
Reduced glutathione (B108866) (GSH), a key antioxidant.
-
Superoxide dismutase (SOD) activity.
-
-
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the experiments.
Table 1: Effect of this compound on Serum Liver Enzymes
| Group | Treatment | ALT (U/L) | AST (U/L) |
| 1 | Vehicle Control | Mean ± SEM | Mean ± SEM |
| 2 | CCl4 Control | Mean ± SEM | Mean ± SEM |
| 3 | This compound + CCl4 | Mean ± SEM | Mean ± SEM |
| 4 | This compound Only | Mean ± SEM | Mean ± SEM |
Table 2: Effect of this compound on Liver Oxidative Stress Markers
| Group | Treatment | MDA (nmol/mg protein) | GSH (µmol/g protein) | SOD (U/mg protein) |
| 1 | Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| 2 | CCl4 Control | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| 3 | This compound + CCl4 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| 4 | This compound Only | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 3: Histopathological Scoring of Liver Injury
| Group | Treatment | Necrosis Score (0-4) | Inflammation Score (0-3) |
| 1 | Vehicle Control | Mean ± SEM | Mean ± SEM |
| 2 | CCl4 Control | Mean ± SEM | Mean ± SEM |
| 3 | This compound + CCl4 | Mean ± SEM | Mean ± SEM |
| 4 | This compound Only | Mean ± SEM | Mean ± SEM |
Visualizations
Caption: CCl4-induced hepatotoxicity signaling pathway and potential intervention points for this compound.
Caption: Experimental workflow for evaluating this compound in a CCl4-induced acute liver injury model.
References
- 1. Frontiers | A new cirrhotic animal protocol combining carbon tetrachloride with methotrexate to address limitations of the currently used chemical-induced models [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. ejhm.journals.ekb.eg [ejhm.journals.ekb.eg]
- 4. Increased carbon tetrachloride-induced liver injury and fibrosis in FGFR4-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring Liver Enzyme Levels Following Tamibarotene (SY-640) Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tamibarotene (B1681231), also known as SY-1425 and AM80, is a synthetic retinoid that acts as a selective agonist for the retinoic acid receptors alpha (RARα) and beta (RARβ)[1][2][3][4][5]. It is under investigation for various oncological and hematological disorders due to its ability to induce cellular differentiation and apoptosis in malignant cells. As with other retinoids, treatment with tamibarotene has been associated with adverse effects, including elevations in liver enzymes. Therefore, careful monitoring of liver function is a critical component of preclinical and clinical studies involving this compound.
These application notes provide a detailed protocol for measuring and interpreting liver enzyme levels in subjects undergoing tamibarotene treatment. The provided methodologies are intended to guide researchers in establishing robust safety monitoring plans.
Data Presentation
Consistent and clear data presentation is crucial for the interpretation of liver enzyme monitoring. The following tables provide a template for summarizing quantitative data.
Table 1: Baseline and Post-Treatment Liver Function Tests
| Subject ID | Treatment Group | Timepoint | ALT (U/L) | AST (U/L) | ALP (U/L) | Total Bilirubin (B190676) (mg/dL) |
| XXX-001 | Vehicle Control | Baseline | ||||
| Day 15 | ||||||
| Day 30 | ||||||
| XXX-002 | Tamibarotene (Low Dose) | Baseline | ||||
| Day 15 | ||||||
| Day 30 | ||||||
| XXX-003 | Tamibarotene (High Dose) | Baseline | ||||
| Day 15 | ||||||
| Day 30 |
Table 2: Summary of Liver Enzyme Elevations
| Treatment Group | N | Mean Baseline ALT (U/L) | Mean Peak ALT (U/L) | % Change from Baseline | Number of Subjects with >3x ULN Elevation |
| Vehicle Control | |||||
| Tamibarotene (Low Dose) | |||||
| Tamibarotene (High Dose) |
ULN: Upper Limit of Normal
Experimental Protocols
Protocol 1: Preclinical Assessment of Hepatotoxicity in Rodent Models
Objective: To evaluate the potential for tamibarotene to induce liver injury in a rodent model (e.g., mice or rats).
Materials:
-
Tamibarotene (SY-640)
-
Vehicle control (e.g., corn oil, 0.5% methylcellulose)
-
Animal model (e.g., C57BL/6 mice or Sprague-Dawley rats)
-
Blood collection tubes (e.g., serum separator tubes)
-
Centrifuge
-
Clinical chemistry analyzer
-
Reagents for ALT, AST, ALP, and Total Bilirubin measurement
Procedure:
-
Animal Dosing:
-
Acclimate animals for at least one week prior to the start of the study.
-
Randomize animals into treatment groups (e.g., vehicle control, low-dose tamibarotene, high-dose tamibarotene). A minimum of 5-10 animals per group is recommended.
-
Administer tamibarotene or vehicle control daily via the appropriate route (e.g., oral gavage) for the specified study duration (e.g., 14 or 28 days).
-
-
Blood Collection:
-
Collect blood samples at baseline (prior to first dose) and at specified time points during the study (e.g., weekly) and at termination.
-
For terminal blood collection, anesthetize the animals and collect blood via cardiac puncture.
-
For interim blood collection, use an appropriate method such as retro-orbital or tail vein sampling.
-
-
Serum Preparation:
-
Allow the collected blood to clot at room temperature for 30 minutes.
-
Centrifuge the blood samples at 2000 x g for 10 minutes to separate the serum.
-
Carefully collect the serum supernatant and store at -80°C until analysis.
-
-
Biochemical Analysis:
-
Thaw the serum samples on ice.
-
Use a calibrated clinical chemistry analyzer to measure the levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), and Total Bilirubin.
-
Follow the manufacturer's instructions for the specific analyzer and reagent kits.
-
-
Data Analysis:
-
Calculate the mean and standard deviation for each parameter in each treatment group.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the treatment groups to the vehicle control group.
-
A significant increase in ALT and/or AST levels in the tamibarotene-treated groups compared to the control group is indicative of potential hepatotoxicity.
-
Protocol 2: Clinical Monitoring of Liver Function in Patients Treated with Tamibarotene
Objective: To monitor the liver safety profile of tamibarotene in human subjects participating in a clinical trial.
Materials:
-
Phlebotomy supplies
-
Blood collection tubes (serum separator tubes)
-
Centrifuge
-
Clinical laboratory for biochemical analysis
Procedure:
-
Patient Screening and Baseline Assessment:
-
Prior to enrollment, obtain a complete medical history, including any history of liver disease.
-
Perform a baseline liver function panel, including ALT, AST, ALP, and total bilirubin.
-
Establish the Upper Limit of Normal (ULN) for the specific laboratory performing the analysis.
-
-
Monitoring Schedule:
-
Collect blood samples for liver function testing at regular intervals throughout the treatment period. A recommended schedule is:
-
Weekly for the first month of treatment.
-
Every two weeks for the second and third months.
-
Monthly thereafter.
-
-
More frequent monitoring may be required for patients who develop any signs or symptoms of liver dysfunction or who have pre-existing liver conditions.
-
-
Sample Handling and Analysis:
-
Follow standard phlebotomy procedures for blood collection.
-
Process the blood samples to obtain serum as per the laboratory's standard operating procedures.
-
Analyze the serum for ALT, AST, ALP, and total bilirubin using a validated clinical chemistry analyzer.
-
-
Interpretation of Results and Management:
-
Compare the results to the baseline values and the laboratory's reference range.
-
Grade the elevations in liver enzymes according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).
-
Grade 1: >ULN to 3.0 x ULN
-
Grade 2: >3.0 to 5.0 x ULN
-
Grade 3: >5.0 to 20.0 x ULN
-
Grade 4: >20.0 x ULN
-
For patients who develop Grade 2 or higher elevations in liver enzymes, consider dose interruption or reduction. For Grade 3 or 4 elevations, discontinuation of tamibarotene may be necessary.
-
Investigate other potential causes of liver enzyme elevation, such as concomitant medications or viral hepatitis.
-
Visualizations
Caption: Experimental workflow for monitoring liver enzymes.
Caption: Tamibarotene's mechanism and potential hepatotoxicity.
References
Application Notes and Protocols for Histopathological Analysis of Liver Tissue with SY-640
For Researchers, Scientists, and Drug Development Professionals
Introduction
SY-640 is a novel acetamide (B32628) derivative with demonstrated hepatoprotective effects in preclinical models of liver injury.[1] These application notes provide a comprehensive overview and detailed protocols for the histopathological analysis of liver tissue in studies investigating the therapeutic potential of this compound. The methodologies outlined below are designed to enable researchers to assess the efficacy of this compound in mitigating liver damage, inflammation, and fibrosis.
The primary mechanism of this compound's hepatoprotective action involves the inhibition of immune cell infiltration and the modulation of inflammatory signaling pathways.[1] Specifically, this compound has been shown to reduce the number of T-lymphocytes and macrophages infiltrating the liver and to attenuate the expression of leukocyte function-associated antigen-1 (LFA-1) on these cells.[1] Furthermore, this compound can inhibit the elevation of serum tumor necrosis factor-alpha (TNF-α), a key mediator of inflammatory liver injury.[1]
These protocols will guide researchers in the preparation of liver tissue samples, standard histological staining, and immunohistochemical analysis to quantify the effects of this compound on these key cellular and molecular events.
Data Presentation
The following tables provide a structured summary of the expected quantitative data from histopathological analysis of liver tissue treated with this compound in a relevant animal model of liver injury (e.g., Propionibacterium acnes and lipopolysaccharide-induced liver injury).
Table 1: Histopathological Scoring of Liver Injury
| Treatment Group | Necrosis Score (0-4) | Inflammation Score (0-4) | Steatosis Score (0-3) | Fibrosis Stage (0-4) |
| Vehicle Control | ||||
| Disease Model | ||||
| This compound (low dose) | ||||
| This compound (high dose) | ||||
| Positive Control |
Scoring systems to be adapted based on the specific liver injury model and established pathological grading criteria.
Table 2: Quantification of Immune Cell Infiltration
| Treatment Group | CD3+ T-lymphocytes (cells/mm²) | CD68+ Macrophages (cells/mm²) |
| Vehicle Control | ||
| Disease Model | ||
| This compound (low dose) | ||
| This compound (high dose) | ||
| Positive Control |
Cell counts are typically performed on immunohistochemically stained sections in multiple high-power fields.
Experimental Protocols
Liver Tissue Preparation and Fixation
Objective: To preserve liver tissue morphology and antigenicity for subsequent histological and immunohistochemical analysis.
Materials:
-
10% Neutral Buffered Formalin (NBF)
-
Phosphate Buffered Saline (PBS)
-
Scalpels and forceps
-
Tissue cassettes
-
Automated tissue processor
Protocol:
-
Euthanize the animal according to approved institutional guidelines.
-
Immediately perform a laparotomy to expose the liver.
-
Perfuse the liver with cold PBS to remove blood.
-
Excise the entire liver or specific lobes of interest.
-
Section the liver into 3-5 mm thick slices.
-
Place the tissue slices into labeled tissue cassettes.
-
Fix the tissue in 10% NBF for 24-48 hours at room temperature. The volume of fixative should be at least 10 times the volume of the tissue.
-
After fixation, transfer the cassettes to 70% ethanol (B145695) for storage or proceed with tissue processing.
-
Dehydrate the tissue through a series of graded ethanol solutions (70%, 80%, 95%, 100%).
-
Clear the tissue with xylene or a xylene substitute.
-
Infiltrate and embed the tissue in paraffin wax.
-
Section the paraffin-embedded tissue blocks at 4-5 µm thickness using a microtome.
-
Mount the sections on positively charged glass slides.
-
Dry the slides in an oven at 60°C for at least 30 minutes.
Hematoxylin (B73222) and Eosin (H&E) Staining
Objective: To visualize the general morphology and inflammatory cell infiltrates in the liver tissue.
Materials:
-
Deparaffinization and rehydration solutions (xylene, graded ethanol)
-
Hematoxylin solution
-
Eosin solution
-
Acid alcohol
-
Bluing reagent (e.g., Scott's tap water substitute)
-
Dehydration solutions (graded ethanol, xylene)
-
Mounting medium and coverslips
Protocol:
-
Deparaffinize the slides in xylene (2 changes, 5 minutes each).
-
Rehydrate the sections through graded ethanol (100%, 95%, 70%; 2 minutes each) to distilled water.
-
Stain with Hematoxylin for 3-5 minutes.
-
Rinse in running tap water.
-
Differentiate in acid alcohol for a few seconds.
-
Rinse in running tap water.
-
Blue the sections in a suitable bluing reagent for 1 minute.
-
Rinse in running tap water.
-
Counterstain with Eosin for 1-2 minutes.
-
Dehydrate the sections through graded ethanol and xylene.
-
Mount a coverslip on the slide using a permanent mounting medium.
Masson's Trichrome Staining
Objective: To assess the degree of fibrosis by staining collagen fibers.
Materials:
-
Bouin's solution (optional, for pre-mordanting)
-
Weigert's iron hematoxylin
-
Biebrich scarlet-acid fuchsin solution
-
Phosphomolybdic-phosphotungstic acid solution
-
Aniline (B41778) blue solution
-
1% Acetic acid solution
Protocol:
-
Deparaffinize and rehydrate sections as for H&E staining.
-
(Optional) Mordant sections in Bouin's solution at 56°C for 1 hour for improved staining, then wash thoroughly.
-
Stain in Weigert's iron hematoxylin for 10 minutes to stain nuclei.
-
Rinse in running water.
-
Stain in Biebrich scarlet-acid fuchsin solution for 5 minutes.
-
Rinse in distilled water.
-
Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.
-
Stain in aniline blue solution for 5-10 minutes.
-
Rinse and differentiate in 1% acetic acid solution for 1 minute.
-
Dehydrate rapidly through graded ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
Expected Results: Nuclei will be black, cytoplasm and muscle red, and collagen blue.
Immunohistochemistry (IHC) for CD3 and CD68
Objective: To identify and quantify T-lymphocytes (CD3) and macrophages (CD68) in the liver tissue.
Materials:
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., PBS with 5% normal goat serum)
-
Primary antibodies: Rabbit anti-CD3, Mouse anti-CD68
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
DAB chromogen substrate kit
-
Hematoxylin counterstain
Protocol:
-
Deparaffinize and rehydrate sections as for H&E staining.
-
Perform heat-induced epitope retrieval by immersing slides in antigen retrieval solution and heating in a pressure cooker or water bath.
-
Allow slides to cool to room temperature.
-
Quench endogenous peroxidase activity by incubating with 3% hydrogen peroxide for 10 minutes.
-
Rinse with PBS.
-
Block non-specific binding by incubating with blocking buffer for 30-60 minutes.
-
Incubate with primary antibody (anti-CD3 or anti-CD68) at the recommended dilution overnight at 4°C.
-
Rinse with PBS.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Rinse with PBS.
-
Develop the signal using a DAB chromogen substrate kit, monitoring for the desired color intensity.
-
Rinse with distilled water.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount.
Mandatory Visualizations
Caption: Proposed mechanism of this compound in reducing TNF-α mediated liver injury.
Caption: this compound's role in inhibiting immune cell infiltration into the liver.
Caption: Experimental workflow for histopathological analysis of liver tissue.
References
Application Note: Assessment of SY-640 Neurotoxicity in SH-SY5Y Human Neuroblastoma Cells
Topic: Using SH-SY5Y Cells to Test SY-640 Neurotoxicity Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction
The SH-SY5Y human neuroblastoma cell line is a widely utilized in vitro model in neurobiology and neurotoxicology research.[1][2][3] These cells, derived from a bone marrow biopsy of a neuroblastoma patient, possess the ability to differentiate into a more mature neuronal phenotype, exhibiting characteristics of dopaminergic and cholinergic neurons.[4] This makes them a valuable tool for screening the neurotoxic potential of novel therapeutic compounds. This application note provides a detailed protocol for assessing the neurotoxicity of this compound, a putative selective Cyclin-Dependent Kinase 7 (CDK7) inhibitor, using the SH-SY5Y cell line.
CDK7 is a crucial enzyme involved in the regulation of both the cell cycle and transcription.[5] While CDK7 inhibitors are being explored as potential cancer therapeutics, their effects on post-mitotic cells like neurons are of significant interest and concern. CDK7 plays a role in neuronal gene expression, synaptic plasticity, and memory, suggesting that its inhibition could lead to neurotoxic effects. This protocol outlines key assays to evaluate the potential neurotoxicity of this compound by examining its impact on cell viability, apoptosis, oxidative stress, and neurite outgrowth in SH-SY5Y cells.
Experimental Workflow
The overall workflow for assessing the neurotoxicity of this compound in SH-SY5Y cells is depicted below. This process involves cell culture and differentiation, treatment with the test compound, and subsequent analysis using various neurotoxicity assays.
References
- 1. CDK-5-mediated neurofilament phosphorylation in SHSY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro differentiation modifies the neurotoxic response of SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cdk7 Is Required for Activity-Dependent Neuronal Gene Expression, Long-Lasting Synaptic Plasticity and Long-Term Memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CDK7 Inhibition Suppresses Super-Enhancer-Linked Oncogenic Transcription in MYCN-Driven Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Synergistic Anti-Tumor Effect of Combining Selective CDK7 and BRD4 Inhibition in Neuroblastoma [frontiersin.org]
Application Notes and Protocols for the Formulation of SY-640 with DMSO and Tween-80
For Researchers, Scientists, and Drug Development Professionals
Introduction
SY-640 is an acetamide (B32628) derivative with the chemical name N-acetyl-N-(1,3-benzodioxol-5-ylmethyl)acetamide. As a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7), this compound is a valuable tool for investigating the roles of CDK7 in transcription and cell cycle control, and for preclinical cancer research. CDK7 is a key component of the transcription factor IIH (TFIIH) and the CDK-activating kinase (CAK) complex, playing a dual role in regulating gene expression and cell cycle progression.
Due to its hydrophobic nature, this compound exhibits poor solubility in aqueous solutions, a common challenge for many kinase inhibitors. This necessitates the use of co-solvents and surfactants to achieve concentrations suitable for in vitro and in vivo studies. This document provides detailed protocols for the formulation of this compound using Dimethyl Sulfoxide (DMSO) and Polysorbate 80 (Tween-80), common excipients for solubilizing hydrophobic compounds.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NO₃ | [1] |
| Molecular Weight | 207.2 g/mol | [1] |
| SMILES | CN(Cc1ccc2OCOc2c1)C(C)=O | [1] |
| Solubility | Not explicitly reported. Assumed to be low in aqueous solutions based on its chemical structure and the common challenges with kinase inhibitors. |
Recommended Formulation Components
The following formulation is based on established protocols for other poorly soluble kinase inhibitors, such as the CDK7 inhibitor SY-5609, and serves as an excellent starting point for this compound. Optimization may be required based on experimental needs.
| Component | Role | Recommended Concentration (v/v) |
| Dimethyl Sulfoxide (DMSO) | Primary solvent for initial stock solution | 5% |
| Polyethylene Glycol 300 (PEG300) | Co-solvent to improve solubility and stability in aqueous solutions | 40% |
| Tween-80 (Polysorbate 80) | Non-ionic surfactant to prevent precipitation and enhance solubility | 5% |
| Deionized Water (ddH₂O) or Saline | Aqueous vehicle | 50% |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound in DMSO for subsequent dilution into final formulation vehicles.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Accurately weigh the desired amount of this compound powder. For a 10 mM stock solution, this will be 2.072 mg per 1 mL of DMSO.
-
Transfer the weighed this compound to a sterile microcentrifuge tube or amber glass vial.
-
Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Cap the tube/vial securely and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure complete dissolution and absence of particulates.
-
Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Preparation of a this compound Formulation for In Vitro Cell-Based Assays
Objective: To prepare a working solution of this compound in a vehicle suitable for cell culture experiments, minimizing solvent toxicity.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes
Protocol:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your assay.
-
Important: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity.
-
For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. This results in a final DMSO concentration of 0.1%.
-
Gently mix the working solution by pipetting or inverting the tube.
-
Use the freshly prepared working solution for your cell-based assays. Always include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experiments.
Preparation of a this compound Formulation for In Vivo Animal Studies
Objective: To prepare a stable and injectable formulation of this compound for administration to laboratory animals. The following protocol is adapted from a formulation used for the CDK7 inhibitor SY-5609.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Polyethylene Glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile deionized water (ddH₂O) or saline
-
Sterile tubes
Protocol:
-
Prepare a stock solution of this compound in DMSO at a suitable concentration (e.g., 14 mg/mL, as used for SY-5609).
-
In a sterile tube, add 400 µL of PEG300.
-
To the PEG300, add 50 µL of the this compound in DMSO stock solution and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 to the mixture and mix until clear.
-
Add 500 µL of sterile ddH₂O or saline to bring the total volume to 1 mL. Mix thoroughly.
-
The final concentration of the components in this vehicle will be 5% DMSO, 40% PEG300, 5% Tween-80, and 50% aqueous vehicle.
-
The final concentration of this compound in this example would be 0.7 mg/mL. Adjust the initial stock concentration or volumes as needed to achieve the desired final dosage.
-
This formulation should be prepared fresh before each use.
Visualization of Signaling Pathways and Workflows
CDK7 Signaling Pathway
CDK7 plays a central role in two fundamental cellular processes: transcription and cell cycle progression. As a component of TFIIH, it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II, primarily at Serine 5 and Serine 7, which is crucial for transcription initiation and elongation. As the catalytic subunit of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, thereby driving the cell cycle.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing SY-X Concentration for Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of SY-X, a selective CDK9 inhibitor, for their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for SY-X in cell culture?
A1: For initial experiments, we recommend a starting concentration range of 1 nM to 10 µM. A dose-response experiment is the best way to determine the optimal concentration for your specific cell line and experimental endpoint.
Q2: How should I prepare and store stock solutions of SY-X?
A2: SY-X is typically supplied as a solid. We recommend preparing a high-concentration stock solution in dimethyl sulfoxide (B87167) (DMSO). For example, a 10 mM stock solution can be prepared and stored in aliquots at -80°C to minimize freeze-thaw cycles. When preparing your working solutions, ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q3: How long is SY-X stable in cell culture medium?
A3: The stability of SY-X in cell culture medium can vary depending on the specific medium composition and culture conditions. It is advisable to prepare fresh working solutions for each experiment. If long-term exposure is required, the stability should be empirically determined.
Q4: What are the known off-target effects of SY-X?
A4: While SY-X is a selective CDK9 inhibitor, potential off-target effects can occur at higher concentrations. It is crucial to perform dose-response experiments to identify a concentration that is both effective at inhibiting CDK9 and has minimal off-target effects.
Troubleshooting Guides
Issue 1: No observable effect of SY-X on my cells.
| Possible Cause | Suggested Solution |
| Concentration is too low. | Perform a dose-response experiment with a wider range of concentrations (e.g., up to 50 µM). |
| Incorrect preparation or storage of SY-X. | Prepare a fresh stock solution of SY-X in DMSO and ensure it is fully dissolved. Store aliquots at -80°C. |
| Cell line is resistant to CDK9 inhibition. | Confirm that your cell line is sensitive to CDK9 inhibition by using a positive control or by measuring the expression of downstream targets of CDK9 (e.g., c-Myc, MCL1). |
| Short incubation time. | Increase the incubation time with SY-X. A time-course experiment (e.g., 24, 48, 72 hours) can determine the optimal duration. |
Issue 2: High levels of cell death or cytotoxicity observed.
| Possible Cause | Suggested Solution |
| Concentration is too high. | Lower the concentration of SY-X. Determine the IC50 and use a concentration at or below this value for your experiments. |
| Solvent (DMSO) toxicity. | Ensure the final concentration of DMSO in your culture medium is ≤ 0.1%. Include a vehicle control (medium with the same concentration of DMSO without SY-X) in your experiments. |
| Cell line is highly sensitive. | Use a lower starting concentration and a narrower dose range in your optimization experiments. |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Suggested Solution |
| Variability in cell seeding density. | Ensure consistent cell seeding density across all experiments. |
| Inconsistent SY-X concentration. | Prepare fresh dilutions of SY-X from a validated stock solution for each experiment. |
| Cell passage number. | Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture. |
Experimental Protocols
Protocol 1: Determining the IC50 of SY-X using a Cell Viability Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of SY-X in a specific cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of SY-X in culture medium. Also, prepare a vehicle control (DMSO) and a positive control for cell death.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of SY-X.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C and 5% CO2.
-
Viability Assay: Perform a cell viability assay (e.g., MTT, CellTiter-Glo®) according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the log of the SY-X concentration and fit the data to a dose-response curve to calculate the IC50 value.
Protocol 2: Western Blot Analysis of CDK9 Target Proteins
This protocol is for assessing the effect of SY-X on the protein levels of downstream targets of CDK9.
-
Cell Treatment: Treat cells with varying concentrations of SY-X for a specific duration.
-
Cell Lysis: Harvest and lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against CDK9 target proteins (e.g., c-Myc, MCL1) and a loading control (e.g., β-actin).
-
Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to detect the protein bands.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
Quantitative Data Summary
Table 1: Example IC50 Values of SY-X in Various Cancer Cell Lines after 72-hour treatment.
| Cell Line | Cancer Type | IC50 (nM) |
| MOLM-13 | Acute Myeloid Leukemia | 50 |
| MV-4-11 | Acute Myeloid Leukemia | 75 |
| MCF-7 | Breast Cancer | 250 |
| A549 | Lung Cancer | 800 |
Table 2: Effect of SY-X on the Expression of c-Myc Protein in MOLM-13 cells after 24-hour treatment.
| SY-X Concentration (nM) | Relative c-Myc Expression (%) |
| 0 (Vehicle) | 100 |
| 10 | 85 |
| 50 | 40 |
| 250 | 15 |
Visualizations
Caption: Simplified signaling pathway of CDK9 inhibition by SY-X.
Caption: Experimental workflow for optimizing SY-X concentration.
Navigating In Vitro Research with SY-1425 (Tamibarotene): A Technical Support Guide
Cambridge, MA – December 1, 2025 – To facilitate groundbreaking research in oncology and related fields, this technical support center provides researchers, scientists, and drug development professionals with essential information regarding the in vitro use of SY-1425 (tamibarotene). Recognizing that the initial query for "SY-640" likely contained a typographical error, this guide focuses on SY-1425, a potent and selective retinoic acid receptor alpha (RARα) agonist.
This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comprehensive data on the selectivity of SY-1425 to ensure the accuracy and reproducibility of your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is SY-1425 (tamibarotene) and what is its primary mechanism of action?
A1: SY-1425, also known as tamibarotene (B1681231), is a synthetic retinoid that acts as a potent and selective agonist for the retinoic acid receptor alpha (RARα).[1][2][3] Its primary mechanism involves binding to RARα, which then forms a heterodimer with the retinoid X receptor (RXR). This complex binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, modulating their transcription. This signaling cascade plays a crucial role in cell differentiation, proliferation, and apoptosis.
Q2: We are observing unexpected cellular phenotypes in our experiments. Could these be due to off-target effects of SY-1425?
Q3: How does the potency of SY-1425 compare to other retinoids like all-trans retinoic acid (ATRA)?
A3: In vitro studies have demonstrated that tamibarotene is approximately 10-fold more potent than all-trans retinoic acid (ATRA) in inducing differentiation in cell lines such as HL-60.[5] Additionally, SY-1425 has a lower affinity for cellular retinoic acid binding protein (CRABP), which may contribute to more sustained plasma levels in vivo.
Q4: What are the recommended in vitro concentrations for SY-1425?
A4: The optimal in vitro concentration of SY-1425 will vary depending on the cell type and the specific assay. It is recommended to perform a dose-response curve to determine the EC50 for your experimental system. Based on published literature, concentrations in the low nanomolar to low micromolar range are typically effective for observing on-target RARα agonism.
Q5: Are there any known off-target signaling pathways affected by tamibarotene?
A5: While a comprehensive off-target profile is not publicly available, some studies have reported that tamibarotene can inhibit VEGF-induced phosphorylation of its receptor and also suppress NF-κB signaling. These effects may contribute to its overall cellular activity and should be considered when interpreting experimental results.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Troubleshooting Steps |
| Lower than expected potency or lack of cellular response. | 1. Compound degradation. 2. Low expression of RARα in the cell model. 3. Suboptimal assay conditions. | 1. Ensure proper storage of SY-1425 (protect from light and moisture). Prepare fresh stock solutions. 2. Verify RARα expression in your cell line via qPCR or Western blot. 3. Optimize assay parameters such as cell density, incubation time, and serum concentration in the media. |
| High cellular toxicity observed at expected effective concentrations. | 1. Off-target effects at higher concentrations. 2. Cell line-specific sensitivity. 3. Solvent toxicity. | 1. Perform a detailed dose-response curve to determine the therapeutic window. 2. Test the compound in a different cell line with known sensitivity to retinoids. 3. Ensure the final solvent concentration (e.g., DMSO) is within the tolerated range for your cells and include a vehicle-only control. |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions. 2. Inconsistent compound preparation. 3. Passage number of cells. | 1. Standardize cell culture protocols, including media composition, serum batch, and confluency at the time of treatment. 2. Prepare fresh stock solutions of SY-1425 for each experiment. 3. Use cells within a defined low passage number range. |
| Unexpected changes in gene or protein expression unrelated to known RARα targets. | 1. Potential off-target activity. 2. Indirect effects of RARα activation. | 1. Review literature for any known off-target effects of tamibarotene on the observed pathways. 2. Use a structurally different RARα agonist as a control to see if the effect is specific to SY-1425. 3. Perform pathway analysis to determine if the observed changes could be downstream consequences of RARα signaling. |
Selectivity Profile of SY-1425 (Tamibarotene)
While a comprehensive screening panel is not publicly available, the following table summarizes the known selectivity of tamibarotene.
| Target | Activity | Potency | Comments |
| RARα | Agonist | High | Primary on-target activity. |
| RARβ | Agonist | High | Also a primary target. |
| RARγ | Agonist | Low | Significantly less potent compared to RARα and RARβ, contributing to a potentially better safety profile. |
| VEGFR | Phosphorylation Inhibition | Moderate | May contribute to anti-angiogenic effects. |
| NF-κB Pathway | Inhibition | Moderate | May play a role in anti-inflammatory and pro-apoptotic effects. |
Key Experimental Protocols
General Cell-Based Proliferation Assay
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of SY-1425 in the appropriate cell culture medium. Also, prepare a vehicle control (e.g., DMSO).
-
Treatment: Remove the overnight culture medium and add the medium containing the different concentrations of SY-1425 or the vehicle control.
-
Incubation: Incubate the plates for a period relevant to the cell doubling time (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a suitable method, such as a resazurin-based assay or a cell counting kit.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value.
Quantitative PCR (qPCR) for Target Gene Expression
-
Cell Treatment: Treat cells with SY-1425 at the desired concentration and for the appropriate duration.
-
RNA Extraction: Isolate total RNA from the cells using a standard RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a suitable qPCR master mix, primers for the target gene(s) and a housekeeping gene, and the synthesized cDNA.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle-treated control.
Visualizing Key Pathways and Workflows
Caption: Simplified signaling pathway of SY-1425 (Tamibarotene) as a RARα agonist.
Caption: General experimental workflow for in vitro characterization of SY-1425.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Targeting RARA overexpression with tamibarotene, a potent and selective RARα agonist, is a novel approach in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Retinoids offer new and promising cancer therapeutic avenues [imrpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Pivotal results of SELECT-MDS-1 phase 3 study of tamibarotene with azacitidine in newly diagnosed higher-risk MDS - PMC [pmc.ncbi.nlm.nih.gov]
Managing High-Concentration Cytotoxicity of Transcriptional CDK Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to managing and understanding the cytotoxic effects of potent transcriptional cyclin-dependent kinase (CDK) inhibitors, with a focus on the CDK7 inhibitor SY-1365 and the CDK9 inhibitor AZD4573. The information is presented in a question-and-answer format to directly address common issues encountered during in-vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for transcriptional CDK inhibitors like SY-1365 and AZD4573?
A1: Transcriptional CDK inhibitors, such as the CDK7 inhibitor SY-1365 and the CDK9 inhibitor AZD4573, function by blocking the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII). This phosphorylation is a critical step for the release of paused RNAPII at gene promoters, allowing for productive transcript elongation. By inhibiting CDK7 or CDK9, these compounds lead to a halt in transcription, particularly affecting genes with short-lived mRNA transcripts that are crucial for cancer cell survival, such as the anti-apoptotic protein MCL-1 and the oncogene MYC. This ultimately induces apoptosis in cancer cells.
Q2: Why am I observing high levels of cytotoxicity even at low nanomolar concentrations?
A2: High cytotoxicity at low concentrations is often an indicator of on-target efficacy, especially in sensitive cell lines. Transcriptional CDK inhibitors are designed to be potent, and certain cancer cells are highly dependent on the continuous transcription of survival genes. However, several factors can contribute to excessive cytotoxicity:
-
Cell Line Sensitivity: Different cell lines exhibit varying degrees of sensitivity. For instance, leukemia cell lines have been shown to be particularly sensitive to SY-1365.
-
Off-Target Effects: While designed to be selective, at higher concentrations, all inhibitors can have off-target effects, leading to generalized cytotoxicity.
-
Exposure Time: Continuous exposure, even at low concentrations, can lead to cumulative toxicity. It is crucial to determine the minimum time required to achieve the desired biological effect.
-
Solvent Toxicity: The solvent used to dissolve the inhibitor, typically DMSO, can be toxic to cells at certain concentrations. It's important to ensure the final DMSO concentration in your cell culture medium is non-toxic (typically ≤ 0.1%).
Q3: How can I distinguish between on-target cytotoxic effects and non-specific or off-target toxicity?
A3: Distinguishing between on-target and off-target effects is crucial for interpreting your results. Here are a few strategies:
-
Use a Rescue Experiment: If the inhibitor's cytotoxicity is on-target, expressing a drug-resistant mutant of the target protein (e.g., a C312S mutation in CDK7 for SY-1365) should rescue the cells from the cytotoxic effects.
-
Analyze Downstream Markers: Assess the levels of direct downstream targets of CDK7/9. A dose-dependent decrease in the phosphorylation of the RNAPII CTD at Serine 2, 5, or 7, and subsequent downregulation of short-lived proteins like MCL-1 and MYC, would indicate on-target activity.
-
Compare with Structurally Unrelated Inhibitors: Using another inhibitor that targets the same protein but has a different chemical structure can help confirm that the observed phenotype is due to inhibition of the target and not an artifact of the specific compound's structure.
-
Use a Less Sensitive Cell Line as a Control: Comparing the cytotoxic effects on a highly sensitive cell line versus a less sensitive or non-malignant cell line can provide insights into the therapeutic window. For example, SY-1365 has been shown to induce apoptosis in cancer cell lines but not in hTERT-immortalized non-malignant cell lines.[1]
Troubleshooting Guide
Issue 1: High variability in IC50 values between experiments.
-
Potential Cause: Inconsistent cell health, passage number, or seeding density.
-
Solution: Ensure cells are healthy, free of contamination, and within a consistent, low passage number range. Optimize and maintain a consistent cell seeding density for all experiments, as both overly confluent and sparse cultures can show different sensitivities.
-
-
Potential Cause: Degradation of the inhibitor stock solution.
-
Solution: Prepare fresh stock solutions regularly and store them in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Potential Cause: Variability in assay incubation time.
-
Solution: Establish a standardized time-course experiment to determine the optimal endpoint for your specific cell line and assay.
-
Issue 2: No clear dose-response curve is observed.
-
Potential Cause: The concentration range is too narrow or not appropriate for the cell line.
-
Solution: Test a wider range of concentrations, for example, from 1 nM to 10 µM, using a serial dilution.
-
-
Potential Cause: The inhibitor is not stable in the cell culture medium over the duration of the experiment.
-
Solution: Consider reducing the exposure time or replenishing the medium with fresh inhibitor during the experiment.
-
-
Potential Cause: The chosen cell viability assay is not suitable.
-
Solution: Metabolic assays like MTT may not be optimal if the inhibitor is primarily cytostatic rather than cytotoxic. Consider using assays that directly measure cell death, such as those based on membrane integrity (e.g., LDH release or vital dyes) or apoptosis (e.g., Annexin V staining).
-
Quantitative Data on Inhibitor Potency
The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values are critical for determining the appropriate concentration range for your experiments. The following tables summarize the potency of SY-1365, AZD4573, and SNS-032 in various cancer cell lines.
Table 1: In Vitro Potency of SY-1365 (CDK7 Inhibitor)
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time |
| MCF7 | Breast Cancer | ~10-100 | 5 days[2] |
| T47D | Breast Cancer | ~10-100 | 5 days[2] |
| Multiple Lines | 26 Cancer Types | Nanomolar range | 72 hours or 2 doubling times[1] |
Table 2: In Vitro Potency of AZD4573 (CDK9 Inhibitor)
| Cell Line | Cancer Type | IC50/EC50 (nM) | Assay |
| MV4-11 | Acute Myeloid Leukemia | 13.7 | Caspase Activation (6h)[3] |
| Hematological Cancers (Median) | Various | 30 | Caspase Activation (6h) |
| Hematological Cancers (Median) | Various | 11 | Growth Inhibition (24h) |
| Solid Tumors (Median) | Various | >30,000 | Caspase Activation & GI |
| MCF-7 | Breast Cancer | 14 | CDK9 Inhibition |
| A549 | Lung Cancer | Low nanomolar | Viability (96h) |
| H1650 | Lung Cancer | Low nanomolar | Viability (96h) |
Table 3: In Vitro Potency of SNS-032 (CDK2, 7, 9 Inhibitor)
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time |
| MCF-7 | Breast Cancer | 184.0 | 48 hours |
| MDA-MB-435 | Breast Cancer | 133.6 | 48 hours |
| SU-DHL-4 | GCB-DLBCL | ~160 | 48 hours |
| OCI-LY-1 | GCB-DLBCL | ~160 | 48 hours |
| OCI-LY-19 | GCB-DLBCL | ~160 | 48 hours |
| SU-DHL-2 | ABC-DLBCL | ~160 | 48 hours |
| Granta | Mantle Cell Lymphoma | ~50 | Clonogenic Assay (24h) |
Experimental Protocols
Protocol 1: Determining Optimal Inhibitor Concentration via Dose-Response Curve
Objective: To determine the IC50 of a CDK inhibitor in a specific cell line to identify the appropriate concentration range for subsequent experiments.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well plates
-
CDK inhibitor stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell viability reagent (e.g., MTT, MTS, or a luminescence-based assay like CellTiter-Glo)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a series of dilutions of the CDK inhibitor from your stock solution in complete culture medium. A common approach is a 10-point, 3-fold serial dilution to cover a wide concentration range (e.g., 10 µM to 0.5 nM).
-
Include a "vehicle control" (medium with the same final concentration of DMSO as the highest inhibitor concentration) and a "no-treatment control" (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions or control solutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours). This time should be consistent with the intended experimental design.
-
-
Cell Viability Assay (MTT Example):
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan (B1609692) crystals.
-
Gently mix the plate on an orbital shaker for 15 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a plate reader.
-
Subtract the absorbance of a "no-cell" control from all other readings.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability versus the log of the inhibitor concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Optimizing Exposure Time to Minimize Cytotoxicity
Objective: To determine the minimum inhibitor exposure time required to observe a significant on-target effect, thereby reducing off-target cytotoxicity.
Procedure:
-
Experimental Setup:
-
Seed cells in multiple plates as described in Protocol 1.
-
Treat the cells with a concentration of the inhibitor known to be effective (e.g., 2-3 times the IC50) and a vehicle control.
-
-
Time-Course Treatment:
-
Incubate the plates and harvest them at various time points (e.g., 6, 12, 24, 48, and 72 hours).
-
-
Endpoint Analysis:
-
At each time point, perform two parallel analyses:
-
Cell Viability Assay: To assess cytotoxicity over time.
-
Western Blot for a Pharmacodynamic Marker: To measure the on-target effect. For CDK7/9 inhibitors, this would be the phosphorylation of RNAPII CTD or the protein levels of MCL-1 or MYC.
-
-
-
Data Analysis:
-
Plot the percentage of cell viability and the level of the pharmacodynamic marker as a function of time.
-
Identify the earliest time point at which a significant on-target effect is observed with acceptable cell viability. This will be the optimal exposure time for future experiments.
-
Signaling Pathways and Experimental Workflows
CDK9 Signaling Pathway in Transcriptional Elongation
Caption: CDK9, as part of the P-TEFb complex, phosphorylates RNAPII and negative elongation factors to release transcriptional pausing. Inhibition by AZD4573 blocks this process, leading to apoptosis.
CDK7 Signaling in Cell Cycle and Transcription
Caption: CDK7 has a dual role in transcription initiation (as part of TFIIH) and cell cycle progression (as a CDK-activating kinase). SY-1365 inhibits both functions, leading to apoptosis and cell cycle arrest.
Logical Workflow for Troubleshooting Cytotoxicity
Caption: A step-by-step workflow to diagnose and resolve issues of high cytotoxicity in cell culture experiments with kinase inhibitors.
References
Technical Support Center: Troubleshooting Inconsistent Results in Hepatoprotection Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in SY-640 hepatoprotection assays. The information provided is broadly applicable to in vitro hepatoprotection studies.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in cell viability readouts between replicate wells treated with our test compound (e.g., this compound) and the hepatotoxin. What are the likely causes?
High variability in replicate wells can stem from several factors, including uneven cell seeding, edge effects in the culture plate, or inconsistent compound/toxin concentrations. Ensure thorough mixing of cell suspensions before seeding and allow plates to sit at room temperature for a short period before incubation to promote even cell distribution. To mitigate edge effects, consider not using the outermost wells of the plate for experimental conditions. Use calibrated pipettes and ensure complete dissolution and uniform mixing of all treatment solutions.
Q2: The level of toxin-induced cell death is inconsistent across experiments, making it difficult to assess the protective effect of our compound.
Standardizing the level of toxin-induced injury is critical for a successful hepatoprotection assay. The concentration of the hepatotoxin should be optimized to cause a consistent, sub-lethal level of cell death (typically aiming for 50-70% viability).[1] We recommend performing a dose-response curve for the chosen hepatotoxin (e.g., carbon tetrachloride (CCl4), acetaminophen) prior to screening your test compound.[1] This will help determine the optimal concentration (EC50) to create a suitable window for observing a protective effect.
Q3: Our positive control, a known hepatoprotective agent, is not showing a consistent protective effect. What could be the issue?
Inconsistent performance of a positive control can indicate underlying issues with the assay system. Verify the quality and storage conditions of the positive control. The choice of positive control should also be appropriate for the mechanism of toxicity induced by the chosen hepatotoxin. Additionally, underlying issues with the cell model, such as passage number and cell health, can impact the responsiveness to the positive control.
Q4: We are using primary hepatocytes and see a rapid decline in viability and function, even in our untreated control wells. How can we improve this?
Primary hepatocytes are known to be sensitive and can lose their typical phenotype and viability in culture.[2][3] To maintain their function, it is crucial to use specialized culture media and extracellular matrix coatings. Co-culture systems with other liver cell types, such as Kupffer cells and stellate cells, have been shown to help maintain hepatocyte function in vitro.[2] The thawing and handling of cryopreserved hepatocytes are also critical steps that can impact their viability and performance.
Troubleshooting Guide
Inconsistent Toxin-Induced Injury
| Potential Cause | Recommended Action |
| Hepatotoxin Concentration | Perform a toxin titration experiment to determine the EC50 concentration that induces approximately 50% cell death. |
| Toxin Stability | Prepare fresh toxin solutions for each experiment. Some toxins are volatile or light-sensitive. |
| Incubation Time | Optimize the incubation time with the toxin to achieve a consistent level of injury. |
| Cell Density | Ensure consistent cell seeding density across all experiments, as this can influence the response to the toxin. |
High Variability in Replicate Wells
| Potential Cause | Recommended Action |
| Uneven Cell Seeding | Thoroughly resuspend cells before plating. Allow the plate to sit at room temperature for 15-20 minutes before placing it in the incubator. |
| Edge Effects | Avoid using the outer wells of the microplate for experimental data points. Fill these wells with sterile PBS or media. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent dispensing of cells, compounds, and reagents. |
| Compound Solubility | Ensure the test compound is fully dissolved in the vehicle and that the final vehicle concentration is consistent and non-toxic across all wells. |
Poor Performance of Test Compound or Controls
| Potential Cause | Recommended Action |
| Compound Potency | Verify the identity and purity of the test compound. Improper storage can lead to degradation. |
| Inappropriate Dosing | Perform a dose-response curve for the test compound to identify the optimal concentration range for hepatoprotection. |
| Cell Model Suitability | The chosen cell model (e.g., HepG2, primary hepatocytes) may not have the necessary metabolic pathways to be susceptible to the toxin or to be protected by the compound. Consider using a more metabolically competent cell system if applicable. |
| Assay Endpoint | The chosen viability assay (e.g., MTT, LDH) may not be optimal for the mechanism of cell death. Consider using multiple assays to assess different aspects of cell health. |
Experimental Protocols
Protocol: In Vitro Hepatoprotection Assay Using HepG2 Cells and CCl4-Induced Toxicity
This protocol outlines a general procedure for assessing the hepatoprotective effect of a test compound against carbon tetrachloride (CCl4)-induced toxicity in HepG2 cells.
1. Cell Culture and Seeding:
- Culture HepG2 cells in appropriate media (e.g., DMEM with 10% FBS).
- Seed HepG2 cells into a 96-well plate at a density of 1 x 10^4 cells/well.
- Incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
- Prepare serial dilutions of the test compound (e.g., this compound) and a positive control (e.g., Silymarin) in culture media.
- Remove the old media from the cells and add the media containing the test compounds.
- Incubate for a predetermined pre-treatment time (e.g., 12-24 hours).
3. Toxin-Induced Injury:
- Prepare a fresh solution of CCl4 in a suitable solvent (e.g., DMSO) and then dilute it in culture media to the predetermined EC50 concentration.
- Add the CCl4-containing media to the appropriate wells.
- Incubate for the optimized exposure time (e.g., 1.5-3 hours).
4. Assessment of Hepatoprotection:
- Measure cell viability using a suitable assay, such as the MTT assay.
- Additionally, collect the supernatant to measure the release of liver enzymes like Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) as markers of cell damage.
5. Data Analysis:
- Calculate the percentage of cell viability relative to the untreated control.
- Determine the level of enzyme leakage compared to the toxin-only control.
- Plot dose-response curves to determine the EC50 of the test compound's protective effect.
Visualizations
Caption: Experimental workflow for an in vitro hepatoprotection assay.
Caption: Simplified pathway of toxin-induced liver injury and hepatoprotection.
References
Technical Support Center: SY-640 Stability in Long-Term Storage
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the long-term storage and stability of SY-640. The following information, presented in a question-and-answer format, addresses potential issues to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For optimal long-term stability, it is recommended to store this compound at -20°C in a tightly sealed container, protected from light and moisture.[1] Based on available data for similar small molecules, this compound is expected to be stable for at least 12 months under these conditions.
Q2: Can I store this compound as a stock solution?
Yes, but with precautions. For long-term storage of stock solutions, it is advisable to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. Solutions should be stored at -20°C or, for enhanced stability, at -80°C. The choice of solvent can also impact stability; ensure the solvent is of high purity and suitable for long-term storage.
Q3: What are the primary degradation pathways for a compound like this compound?
As an acetamide (B32628) derivative, the primary degradation pathways for this compound are likely to be hydrolysis, oxidation, and photolysis.[1] Hydrolysis can occur in the presence of water, especially under acidic or basic conditions. Oxidation may be initiated by exposure to air and light, while photolysis is degradation caused by exposure to UV or visible light.
Q4: I am observing unexpected results or a decrease in the activity of this compound in my assays. Could this be due to degradation?
Yes, a loss of potency or inconsistent results are common indicators of compound degradation. If you suspect degradation, it is crucial to verify the purity and integrity of your this compound sample. This can be done using analytical techniques such as High-Performance Liquid Chromatography (HPLC).
Q5: How can I troubleshoot potential degradation of my this compound sample?
If you suspect degradation, a systematic approach is necessary. The following diagram illustrates a troubleshooting workflow to identify the potential cause.
Quantitative Data Summary
While specific long-term stability data for this compound is not extensively published, the following tables provide representative stability data for a compound of this class under various storage conditions. The data is based on typical stability profiles for small molecules and is intended for illustrative purposes.
Table 1: Stability of Solid this compound Under Different Storage Conditions
| Storage Condition | Duration | Purity (%) by HPLC | Appearance |
| -20°C, Dark, Dry | 12 Months | >99% | White to off-white powder |
| 4°C, Dark, Dry | 6 Months | 98.5% | No change |
| 25°C, 60% RH, Light | 3 Months | 92.0% | Slight discoloration |
| 40°C, 75% RH, Light | 1 Month | 85.5% | Yellowish tint |
Table 2: Stability of this compound in DMSO Solution (10 mM)
| Storage Condition | Duration | Purity (%) by HPLC | Notes |
| -80°C | 12 Months | >99% | Recommended for long-term solution storage |
| -20°C | 6 Months | 99.0% | Minimal degradation observed |
| 4°C | 1 Month | 97.2% | Prone to hydrolysis over time |
| 25°C | 7 Days | 94.5% | Significant degradation observed |
Experimental Protocols
To assess the stability of this compound and identify potential degradants, a forced degradation study followed by HPLC analysis is recommended.
Protocol 1: Forced Degradation Study
This study exposes this compound to stress conditions to accelerate its degradation.
Methodology:
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Incubate at 60°C for 4 hours.
-
Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store solid this compound at 80°C for 72 hours.
-
Photolytic Degradation: Expose a solution of this compound to a calibrated light source (e.g., UV and visible light) as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil.
-
Analysis: Analyze all stressed samples, along with an unstressed control, by HPLC-UV/MS to identify and quantify any degradation products.
Protocol 2: Stability-Indicating HPLC Method
This method is designed to separate the parent this compound from its potential degradation products.
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A linear gradient from 10% to 90% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at the λmax of this compound (to be determined empirically) and with a PDA detector to capture the spectra of all peaks.
-
Injection Volume: 10 µL.
References
Technical Support Center: Troubleshooting SY-640 Precipitation in Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting precipitation issues encountered with SY-640 in cell culture media. The following question-and-answer format directly addresses common problems to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex. This complex phosphorylates the C-terminal domain of RNA polymerase II, a critical step for the transition from transcription initiation to elongation. By inhibiting CDK9, this compound effectively suppresses the transcription of a variety of genes, including those encoding anti-apoptotic proteins like Mcl-1, which are often overexpressed in cancer cells and contribute to their survival.
Q2: What is the primary cause of this compound precipitation in cell culture media?
The most common reason for this compound precipitation is its low aqueous solubility. Like many small molecule inhibitors, this compound is hydrophobic. When a concentrated stock solution, typically prepared in an organic solvent like dimethyl sulfoxide (B87167) (DMSO), is introduced into the aqueous environment of cell culture media, the compound can "crash out" of solution if its concentration exceeds its solubility limit.
Q3: How can I visually identify this compound precipitation?
Precipitation of this compound can manifest in several ways:
-
Visible particles: You may observe small, crystalline-like particles floating in the media or settled at the bottom of the culture vessel.
-
Cloudiness or turbidity: The media may appear hazy or cloudy, indicating the formation of a fine precipitate.
-
Thin film: A thin, oily film may be visible on the surface of the media.
It is crucial to distinguish between compound precipitation and microbial contamination. A microscopic examination can help differentiate between crystalline precipitate and microorganisms like bacteria or fungi.
Troubleshooting Guide
Problem: Precipitate forms immediately upon adding this compound stock solution to the media.
This is a frequent issue and is often related to the dilution process.
| Potential Cause | Recommended Solution |
| High Final Concentration | The intended final concentration of this compound may exceed its solubility in the specific cell culture medium. It is advisable to determine the maximum soluble concentration of this compound in your media through a solubility test. |
| Improper Dilution Technique | Rapidly adding the concentrated DMSO stock to the media can create localized high concentrations, leading to immediate precipitation. To avoid this, pre-warm the cell culture media to 37°C and add the this compound stock solution dropwise while gently swirling or vortexing the media to ensure rapid and even dispersion. |
| Overly Concentrated Stock Solution | Using a very high concentration stock solution increases the risk of precipitation upon dilution. Consider preparing a lower concentration stock solution (e.g., 10 mM instead of 50 mM) in DMSO. |
| Low Temperature of Media | Adding the stock solution to cold media can decrease the solubility of this compound. Always use pre-warmed (37°C) media for preparing your working solutions. |
Problem: Precipitation appears after a few hours or days of incubation.
This delayed precipitation can be due to compound instability or interactions with media components over time.
| Potential Cause | Recommended Solution |
| Compound Instability | This compound may not be stable in the aqueous, physiological conditions of the cell culture incubator (37°C, 5% CO2) for extended periods. It is recommended to conduct a time-course stability study to determine how long this compound remains in solution under your experimental conditions. If instability is an issue, consider replenishing the media with freshly prepared this compound at regular intervals (e.g., every 24 hours). |
| Interaction with Media Components | Components in the media, such as proteins in fetal bovine serum (FBS) or certain salts, can interact with this compound and affect its solubility over time. If working with serum-free media, the likelihood of precipitation may increase. In such cases, testing different serum-free formulations or adding a low percentage of serum (if permissible for the experiment) might help. |
| Media Evaporation | Over long incubation periods, evaporation of water from the culture media can increase the concentration of all components, including this compound, potentially pushing it beyond its solubility limit. Ensure proper humidification in the incubator to minimize evaporation. |
| pH Shift | The pH of the culture medium can change during incubation, which may affect the solubility of this compound. Ensure your medium is adequately buffered for the CO2 concentration in your incubator. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage. Stock solutions are typically stable for several months when stored properly.
Protocol 2: Preparation of this compound Working Solution in Cell Culture Media
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile, complete cell culture medium (pre-warmed to 37°C)
-
Sterile tubes
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Intermediate Dilution (Recommended):
-
In a sterile tube, prepare an intermediate dilution of the this compound stock solution in pre-warmed complete cell culture medium. For example, to prepare a 100 µM intermediate solution from a 10 mM stock, add 1 µL of the stock solution to 99 µL of media.
-
Mix gently but thoroughly by pipetting up and down.
-
-
Final Dilution:
-
Add the appropriate volume of the intermediate dilution (or the stock solution if not performing an intermediate dilution) to the final volume of pre-warmed cell culture medium in your culture vessel.
-
Immediately and gently swirl the culture vessel to ensure even distribution of the compound.
-
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture is kept to a minimum, typically ≤ 0.1% (v/v), to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments.
Protocol 3: Determining the Maximum Soluble Concentration of this compound
Materials:
-
This compound stock solution in DMSO
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or a 96-well plate
Procedure:
-
Prepare a series of dilutions of this compound in your pre-warmed cell culture medium. It is recommended to test a range of concentrations above and below your intended working concentration.
-
Incubate the dilutions under standard cell culture conditions (37°C, 5% CO2).
-
Visually inspect for precipitation at various time points (e.g., 0, 2, 6, 24, and 48 hours).
-
The highest concentration that remains clear throughout the incubation period is the maximum soluble concentration under your experimental conditions.
-
For a more quantitative assessment, the absorbance of the solutions can be measured at 600 nm. An increase in absorbance over time indicates precipitation.[1]
Data Presentation
Table 1: Troubleshooting Summary for this compound Precipitation
| Problem | Potential Cause | Immediate Action | Long-Term Solution |
| Immediate Precipitation | High final concentration, improper dilution, cold media. | Gently warm and agitate the solution. If unresolved, discard and prepare a new solution. | Determine max soluble concentration, use a two-step dilution with pre-warmed media. |
| Delayed Precipitation | Compound instability, media interaction, evaporation. | Visually confirm precipitation. Consider if the experiment can be salvaged with remaining soluble compound. | Perform stability studies, replenish media with fresh compound periodically, ensure proper incubator humidification. |
| Inconsistent Results | Partial, non-visible precipitation. | Review preparation and handling procedures for any inconsistencies. | Strictly adhere to optimized protocols for solution preparation and handling. |
Visualizations
Caption: A step-by-step logical guide for troubleshooting this compound precipitation.
References
Technical Support Center: Enhancing In Vivo Bioavailability of SY-640
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo bioavailability of SY-640, a selective CDK7 inhibitor.
Frequently Asked Questions (FAQs)
Q1: We are observing low and variable plasma concentrations of this compound in our animal models. What are the potential causes?
A1: Low and variable in vivo exposure of this compound is likely attributable to poor oral bioavailability. As a small molecule inhibitor, this compound may exhibit poor aqueous solubility and/or be susceptible to first-pass metabolism, which are common causes of low bioavailability. Factors such as the drug's physicochemical properties, the formulation used, and the physiological conditions of the animal model can all contribute to this issue.[1][2]
Q2: What are the primary strategies to improve the oral bioavailability of a poorly soluble compound like this compound?
A2: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs.[1][3] These can be broadly categorized as:
-
Modification of the drug substance's physical form: This includes techniques like particle size reduction to increase surface area for dissolution.[4]
-
Formulation in solution: Utilizing co-solvents, surfactants, or complexing agents to dissolve the drug.
-
Lipid-based drug delivery systems (LBDDS): Formulating the drug in oils, surfactants, and co-solvents to enhance solubilization and absorption.
-
Solid dispersions: Dispersing the drug in a polymer matrix to improve its dissolution rate.
Q3: How do I choose the most appropriate bioavailability enhancement strategy for this compound?
A3: The selection of an appropriate strategy depends on the specific physicochemical properties of this compound (e.g., solubility, lipophilicity, melting point) and the desired pharmacokinetic profile. A systematic approach involving pre-formulation screening studies is recommended. This typically involves assessing the solubility of this compound in various solvents, lipids, and surfactants.
Troubleshooting Guide
This guide provides specific troubleshooting advice for common issues encountered during in vivo studies with this compound.
| Issue | Potential Cause | Recommended Action |
| Low this compound plasma exposure after oral administration. | Poor aqueous solubility limiting dissolution in the gastrointestinal (GI) tract. | 1. Particle Size Reduction: Micronize or nano-size the this compound powder to increase its surface area. 2. Formulation as a Solution: Develop a solution formulation using appropriate co-solvents (e.g., PEG 400, propylene (B89431) glycol) and surfactants (e.g., Tween 80, Cremophor EL). 3. Lipid-Based Formulation: Explore self-emulsifying drug delivery systems (SEDDS) to improve solubilization in the GI tract. |
| High variability in plasma concentrations between animals. | Inconsistent dissolution and absorption due to formulation or physiological differences. | 1. Optimize Formulation: Ensure the formulation is homogenous and stable. For suspensions, control particle size distribution. For solutions, ensure the drug remains solubilized upon dilution in aqueous media. 2. Standardize Experimental Conditions: Control factors like fasting state and dosing volume to minimize physiological variability. |
| Evidence of rapid metabolism (low parent drug levels despite absorption). | First-pass metabolism in the gut wall or liver. | 1. Prodrug Approach: Consider designing a prodrug of this compound to mask the metabolic site. 2. Route of Administration: If oral bioavailability remains a challenge, consider alternative routes like intravenous (IV) or intraperitoneal (IP) injection for initial efficacy studies to bypass first-pass metabolism. |
| Drug precipitation observed upon dilution of a solution formulation. | The concentration of the co-solvent or surfactant falls below the critical level required to maintain solubility in the aqueous environment of the GI tract. | 1. Increase Surfactant Concentration: Incorporate a higher concentration of a suitable surfactant to form stable micelles that can encapsulate the drug. 2. Use of Polymeric Precipitation Inhibitors: Include polymers like HPMC or PVP in the formulation to inhibit drug crystallization upon dilution. |
Summary of Bioavailability Enhancement Strategies
The following table summarizes key formulation strategies that can be applied to improve the in vivo bioavailability of this compound.
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| Particle Size Reduction (Micronization/Nanonization) | Increases the surface area-to-volume ratio, leading to a faster dissolution rate. | Simple and widely applicable. | May not be sufficient for very poorly soluble compounds; potential for particle agglomeration. |
| Co-solvent Systems | Increases the solubility of the drug in the formulation. | Simple to prepare. | Risk of drug precipitation upon dilution in the GI tract. |
| Surfactant Dispersions (Micellar Solutions) | Surfactants form micelles that encapsulate the drug, increasing its apparent solubility. | Can significantly enhance solubility and dissolution. | Potential for GI irritation at high surfactant concentrations. |
| Cyclodextrin (B1172386) Complexation | Cyclodextrins form inclusion complexes with the drug, where the hydrophobic drug molecule is encapsulated within the hydrophilic cyclodextrin cavity, improving solubility. | High solubilization capacity for suitable drug candidates. | Can be expensive; competition for complexation with other molecules. |
| Lipid-Based Drug Delivery Systems (LBDDS), e.g., SEDDS | The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine emulsion or microemulsion upon contact with GI fluids, facilitating absorption. | Can significantly improve bioavailability by enhancing solubility and lymphatic transport. | Formulation development can be complex; potential for drug degradation in lipidic excipients. |
| Solid Dispersions | The drug is dispersed in a solid polymer matrix in an amorphous state, which has higher energy and thus greater solubility and faster dissolution than the crystalline form. | Significant improvement in dissolution rate and bioavailability. | Amorphous form can be physically unstable and may recrystallize over time. |
Experimental Protocols
Protocol 1: Preparation of a Micronized this compound Suspension
-
Objective: To prepare a suspension of micronized this compound for oral gavage.
-
Materials:
-
This compound powder
-
Wetting agent (e.g., 0.5% Tween 80 in water)
-
Suspending vehicle (e.g., 0.5% carboxymethyl cellulose (B213188) (CMC) in water)
-
Mortar and pestle or a microfluidizer
-
-
Procedure:
-
If not already micronized, reduce the particle size of this compound using a mortar and pestle for small scale, or a jet mill/microfluidizer for larger scale, aiming for a particle size range of 2-5 µm.
-
In a clean container, add a small amount of the wetting agent to the micronized this compound powder to form a paste.
-
Gradually add the suspending vehicle to the paste while continuously stirring or vortexing to form a homogenous suspension.
-
Visually inspect the suspension for any clumps or undispersed particles.
-
Store the suspension at 2-8°C and ensure it is well-shaken before each use.
-
Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
-
Objective: To develop a SEDDS formulation to improve the solubility and absorption of this compound.
-
Materials:
-
This compound
-
Oil (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Kolliphor EL, Tween 80)
-
Co-solvent (e.g., Transcutol HP, PEG 400)
-
-
Procedure:
-
Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the most suitable excipients.
-
Formulation Preparation: a. Accurately weigh the selected oil, surfactant, and co-solvent into a glass vial. b. Heat the mixture to 40-50°C to facilitate mixing and dissolution. c. Add the required amount of this compound to the excipient mixture and stir until a clear solution is obtained.
-
Self-Emulsification Assessment: a. Add 1 mL of the prepared SEDDS formulation to 250 mL of 0.1 N HCl (simulated gastric fluid) at 37°C with gentle agitation. b. Observe the formation of an emulsion. A good SEDDS formulation will form a clear or slightly bluish-white emulsion rapidly.
-
Characterization: Characterize the resulting emulsion for droplet size, polydispersity index, and stability.
-
Visualizations
Caption: Experimental workflow for developing a bioavailable formulation of this compound.
Caption: Decision tree for troubleshooting poor bioavailability of this compound.
References
Technical Support Center: Addressing Variability in Animal Response to CDK7 Inhibitors
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for CDK7 inhibitors?
CDK7 is a key regulator of transcription and cell cycle progression.[1][2] As part of the transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA Polymerase II, which is essential for the transcription of many genes, particularly those with super-enhancers that are often associated with oncogenes.[1] Additionally, CDK7 acts as a CDK-activating kinase (CAK), phosphorylating and activating other CDKs such as CDK1, CDK2, CDK4, and CDK6, which are critical for cell cycle progression.[1][3] By inhibiting CDK7, these compounds can simultaneously disrupt the cell cycle and transcription, leading to cell cycle arrest and apoptosis in cancer cells.
Q2: What are the common sources of variability in animal response to CDK7 inhibitors?
Variability in animal response is a known challenge in preclinical studies and can arise from several factors:
-
Animal-specific factors: Genetic background, age, sex, and microbiome composition of the animal models can all influence drug metabolism and response. Outbred stocks may show more significant individual variation compared to inbred strains.
-
Tumor model heterogeneity: The specific cancer cell line or patient-derived xenograft (PDX) model used can have varying levels of dependence on CDK7 for survival and proliferation.
-
Drug formulation and administration: Inconsistent formulation, dosing errors, or variations in the route and timing of administration can lead to different pharmacokinetic profiles and efficacy.
-
Environmental factors: Stress, housing conditions, and diet can impact the physiological state of the animals and their response to treatment.
Q3: Are there any known biomarkers that correlate with sensitivity to CDK7 inhibitors?
While research is ongoing, some studies suggest that high expression of CDK7 may be associated with poorer prognosis in some cancers, implying a dependency that could be exploited by inhibitors. Additionally, the expression levels of certain downstream targets of CDK7-regulated transcription, such as MYC and CITED2, have been investigated as potential biomarkers of response.
Troubleshooting Guide
Issue 1: High variability in tumor growth inhibition between animals in the same treatment group.
-
Question: I am observing a wide range of tumor responses to the CDK7 inhibitor within the same cohort. What could be the cause?
-
Answer:
-
Check Dosing Accuracy: Ensure accurate and consistent dosing for each animal. Verify the concentration and stability of your formulation.
-
Animal Health: Monitor animals for any signs of illness or stress that are unrelated to the treatment, as this can affect their response.
-
Tumor Implantation Site: Inconsistent tumor take rates or vascularization at the implantation site can lead to varied drug delivery and tumor growth. Ensure a consistent implantation technique.
-
Genetic Drift in Cell Lines: If using a cancer cell line, genetic drift over multiple passages can lead to a heterogeneous population with varied sensitivity to the drug. It is advisable to use low-passage cells.
-
Issue 2: Lack of expected anti-tumor efficacy.
-
Question: The CDK7 inhibitor is not showing the expected level of tumor growth inhibition reported in the literature for similar compounds. Why might this be?
-
Answer:
-
Suboptimal Dosing or Schedule: The dose or schedule may not be optimal for the specific animal model being used. A dose-response study may be necessary to determine the optimal therapeutic window.
-
Pharmacokinetic Issues: The drug may have poor bioavailability or rapid clearance in the chosen animal model. Consider conducting pharmacokinetic studies to assess drug exposure.
-
Inappropriate Animal Model: The selected tumor model may not be dependent on the CDK7 pathway for its growth and survival.
-
Formulation Problems: The drug may not be fully solubilized or may be precipitating out of solution, leading to lower than expected exposure.
-
Issue 3: Unexpected toxicity or adverse effects.
-
Question: I am observing significant weight loss or other signs of toxicity in my treatment group at doses that were expected to be well-tolerated. What should I do?
-
Answer:
-
Confirm Dosing: Double-check all dose calculations and the concentration of the dosing solution.
-
Vehicle Effects: The vehicle used for formulation can sometimes cause toxicity. Run a vehicle-only control group to assess this.
-
Off-Target Effects: While CDK7 inhibitors are designed to be selective, off-target effects can occur at higher concentrations.
-
Species-Specific Toxicity: The tolerability of a compound can vary between different species. It may be necessary to perform a tolerability study in the specific strain you are using.
-
Data Presentation
Table 1: Example of In Vivo Efficacy Data for a CDK7 Inhibitor
| Treatment Group | N | Dosing Schedule | Mean Tumor Volume (mm³) ± SEM (Day 21) | Percent Tumor Growth Inhibition (% TGI) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | 10 | Daily, PO | 1500 ± 150 | - | +5.0 ± 1.5 |
| CDK7 Inhibitor (25 mg/kg) | 10 | Daily, PO | 800 ± 120 | 46.7 | -2.0 ± 2.0 |
| CDK7 Inhibitor (50 mg/kg) | 10 | Daily, PO | 400 ± 80 | 73.3 | -8.0 ± 2.5 |
Note: This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol: In Vivo Efficacy Study in a Xenograft Model
-
Cell Culture: Culture the chosen cancer cell line (e.g., a triple-negative breast cancer cell line) under standard conditions. Ensure cells are in the logarithmic growth phase and have high viability before implantation.
-
Animal Model: Use female athymic nude mice, 6-8 weeks old. Allow animals to acclimatize for at least one week before the start of the experiment.
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 cells in a volume of 100 µL of a 1:1 mixture of media and Matrigel into the right flank of each mouse.
-
Tumor Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach an average size of 100-150 mm³, randomize the animals into treatment groups with similar mean tumor volumes.
-
Drug Formulation: Prepare the CDK7 inhibitor formulation and vehicle control. For example, the CDK7 inhibitor could be formulated in 0.5% methylcellulose (B11928114) with 0.2% Tween 80 in sterile water.
-
Treatment Administration: Administer the CDK7 inhibitor and vehicle control orally (PO) once daily at the specified doses. Monitor the body weight of the animals daily as an indicator of toxicity.
-
Endpoint: Continue treatment for a predefined period (e.g., 21 days) or until tumors in the control group reach a predetermined size. At the end of the study, euthanize the animals and collect tumors for further analysis (e.g., pharmacodynamics, histology).
Visualizations
Caption: Simplified signaling pathway of CDK7 in transcription and cell cycle control.
Caption: General experimental workflow for an in vivo xenograft study.
Caption: A troubleshooting decision tree for addressing high variability in tumor response.
References
Validation & Comparative
A Comparative Analysis of SY-640 and Silymarin in the Management of Liver Damage
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative overview of two compounds, SY-640 and silymarin (B1681676), in the context of treating liver damage. The available scientific literature on silymarin is extensive, detailing its mechanisms of action and clinical efficacy. In contrast, information on this compound is sparse, primarily limited to a single preclinical study. This document summarizes the existing data for both compounds to facilitate an informed perspective on their potential hepatoprotective roles.
Overview and Mechanism of Action
This compound is identified as a novel acetamide (B32628) derivative. The limited available research suggests its hepatoprotective effect stems from its immunomodulatory properties. The proposed mechanism involves the inhibition of infiltration and activation of T-lymphocytes and macrophages in the liver. Furthermore, it is suggested to attenuate the expression of the cell adhesion molecule, leukocyte function-associated antigen-1 (LFA-1), and inhibit the production of the pro-inflammatory cytokine, tumor necrosis factor-alpha (TNF-α)[1][2].
Silymarin , a flavonoid complex extracted from milk thistle seeds, is a well-documented hepatoprotective agent.[3] Its therapeutic effects are multi-faceted and include antioxidant, anti-inflammatory, and antifibrotic actions.[4][5] Silymarin's antioxidant properties are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. Its anti-inflammatory effects are mediated through the inhibition of nuclear factor-kappa B (NF-κB), a key regulator of inflammatory responses. The antifibrotic activity of silymarin is primarily due to its ability to inhibit the transformation of hepatic stellate cells (HSCs) into myofibroblasts, a critical step in the development of liver fibrosis.
Preclinical Efficacy: A Data-Driven Comparison
Direct comparative studies between this compound and silymarin are not available in the scientific literature. The following tables summarize key findings from independent studies to provide a juxtaposed view of their hepatoprotective potential.
This compound: Data from a Murine Model of Immune-Mediated Liver Injury
Due to the limited research, a quantitative data table for this compound's effect on standard liver function markers like ALT and AST is not available. The primary study focused on cellular and cytokine-level changes.
| Parameter | Observation | Reference |
| Liver-infiltrating cells (T-lymphocytes and macrophages) | Inhibition of infiltration | |
| Leukocyte function-associated antigen-1 (LFA-1) expression | Attenuation of increased expression | |
| Serum tumor necrosis factor-alpha (TNF-α) concentration | Inhibition of elevation |
Silymarin: Representative Data from Preclinical and Clinical Studies
The hepatoprotective effects of silymarin have been quantified in numerous studies across various models of liver damage.
Table 1: Effect of Silymarin on Liver Enzymes in a Rat Model of Chronic Liver Injury
| Treatment Group | Alanine Aminotransferase (ALT) | Aspartate Aminotransferase (AST) | Alkaline Phosphatase (ALP) | Reference |
| Control | Normal Levels | Normal Levels | Normal Levels | |
| CCl4-induced Liver Injury | Significantly Increased | Significantly Increased | Significantly Increased | |
| CCl4 + Silymarin (30 mg/kg/day) | Significantly Reduced (p < 0.001) | Significantly Reduced (p < 0.001) | Significantly Reduced (p < 0.001) |
Table 2: Effect of Silymarin on Liver Fibrosis in a Rat Model
| Treatment Group | Histological Assessment of Fibrosis and Necrosis | Reference |
| Control | No significant fibrosis or necrosis | |
| CCl4-induced Liver Injury | Grades III and IV cirrhosis and necrosis | |
| CCl4 + Silymarin | Significant decline in Grades III and IV cirrhosis and necrosis (p < 0.05) |
Experimental Protocols
This compound: Propionibacterium acnes and Lipopolysaccharide-Induced Liver Injury in Mice
-
Animal Model: Male BALB/c mice.
-
Induction of Liver Injury: Mice were primed with an intravenous injection of heat-killed Propionibacterium acnes. Seven days later, an intravenous injection of lipopolysaccharide (LPS) was administered to induce acute liver injury.
-
Treatment: this compound was administered orally at a dose of 150 mg/kg once daily for 7 days prior to LPS injection.
-
Assessments: Histological examination of the liver, enumeration of liver-infiltrating cells (T-lymphocytes and macrophages) by flow cytometry, measurement of LFA-1 expression on infiltrating cells, and determination of serum TNF-α levels.
Silymarin: Carbon Tetrachloride (CCl4)-Induced Chronic Liver Injury in Rats
-
Animal Model: Male Wistar rats.
-
Induction of Liver Injury: Chronic liver injury was induced by intraperitoneal administration of CCl4 twice a week for 21 days.
-
Treatment: Silymarin was administered intragastrically at a dose of 30 mg/kg per day for 21 days.
-
Assessments: Measurement of serum levels of ALT, AST, and ALP. Histopathological analysis of liver tissue to assess the degree of necrosis and cirrhosis.
Signaling Pathways and Mechanisms of Action
Proposed Signaling Pathway for this compound in a Model of Immune-Mediated Liver Injury
Caption: Proposed mechanism of this compound in an immune-mediated liver injury model.
Key Signaling Pathways Modulated by Silymarin in Liver Damage
References
- 1. Hepatoprotective effects of silybin in liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hepatoprotective effect of this compound, a novel acetamide derivative, on Propionibacterium acnes and lipopolysaccharide-induced liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chronic Liver Disease and Silymarin: A Biochemical and Clinical Review [xiahepublishing.com]
- 5. Silymarin as Supportive Treatment in Liver Diseases: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Hepatoprotective Effects of SY-640: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel acetamide (B32628) derivative SY-640 and its hepatoprotective effects against established agents. The information is intended to support research and development in the field of liver therapeutics by offering a consolidated overview of experimental data and methodologies.
Introduction to this compound
This compound is a novel acetamide derivative that has demonstrated significant hepatoprotective properties in preclinical studies. Research indicates that its mechanism of action is multifactorial, primarily involving the modulation of the immune response to liver injury. Specifically, this compound has been shown to inhibit the infiltration and activation of T-lymphocytes and macrophages in the liver. This is coupled with a reduction in the expression of leukocyte function-associated antigen-1 (LFA-1) and a decrease in the serum concentration of the pro-inflammatory cytokine, tumor necrosis factor-alpha (TNF-α)[1]. Additionally, this compound has been observed to inhibit the covalent binding of carcinogens to hepatocyte DNA, suggesting a role in protecting against certain forms of chemical-induced liver damage[2][3].
Comparative Analysis of Hepatoprotective Efficacy
To objectively evaluate the hepatoprotective potential of this compound, its effects are compared with two well-known hepatoprotective agents: Silymarin and N-acetylcysteine (NAC). The primary experimental model for this comparison is the Propionibacterium acnes and lipopolysaccharide (LPS)-induced liver injury model in mice, which mimics immune-mediated hepatitis.
Quantitative Data Summary
The following table summarizes the available quantitative data on the effects of this compound, Silymarin, and N-acetylcysteine on key serum biomarkers of liver injury.
| Agent | Experimental Model | Dosage | Alanine (B10760859) Aminotransferase (ALT) Levels | Aspartate Aminotransferase (AST) Levels | Alkaline Phosphatase (ALP) Levels | Reference |
| This compound | P. acnes + LPS-induced liver injury in mice | 150 mg/kg/day (oral, 7 days) | Significant reduction vs. control | Data not available | Data not available | [1] |
| Silymarin | P. acnes + LPS-induced liver injury in mice | 25-50 mg/kg (i.p., 3 days) | Markedly alleviated vs. control | Data not available | Data not available | [4] |
| N-acetylcysteine (NAC) | D-galactosamine + LPS-induced liver injury in mice | Pretreatment | Significantly reduced vs. control | Data not available | Data not available | |
| N-acetylcysteine (NAC) | CCl4-induced liver injury in rats | Not specified | Significant reduction vs. control | Significant reduction vs. control | Data not available |
Note: Specific quantitative values for this compound were not available in the reviewed literature. The primary study reported a "significant" inhibition of liver injury. The data for NAC is from different but relevant models of acute liver injury.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.
Propionibacterium acnes and Lipopolysaccharide (LPS)-Induced Liver Injury Model in Mice
This model is widely used to study immune-mediated liver injury.
-
Animal Model: Male ICR mice are typically used.
-
Priming Phase: Mice are administered heat-killed Propionibacterium acnes intravenously (e.g., 0.5 mg/mouse). This primes the immune system, leading to the accumulation of macrophages and T-lymphocytes in the liver over a period of 7 days.
-
Elicitation Phase: Seven days after priming with P. acnes, a sublethal dose of lipopolysaccharide (LPS) from E. coli (e.g., 20 µ g/mouse ) is injected intravenously.
-
Endpoint Measurement: Several hours (e.g., 8-24 hours) after the LPS challenge, blood is collected for the measurement of serum transaminases (ALT, AST). Livers may also be harvested for histological analysis and cytokine measurements.
Measurement of Serum Transaminases (ALT and AST)
Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are standard biomarkers for assessing liver damage.
-
Sample Collection: Blood is collected from the mice via cardiac puncture or retro-orbital bleeding and allowed to clot.
-
Serum Separation: The clotted blood is centrifuged to separate the serum.
-
Biochemical Analysis: Serum ALT and AST activities are measured using commercially available enzymatic assay kits according to the manufacturer's instructions. The results are typically expressed in International Units per liter (IU/L).
Histopathological Analysis
Histological examination of liver tissue provides a qualitative assessment of the extent of liver injury.
-
Tissue Fixation: A portion of the liver is fixed in 10% neutral buffered formalin.
-
Processing and Embedding: The fixed tissue is dehydrated through a series of graded alcohols, cleared in xylene, and embedded in paraffin (B1166041).
-
Sectioning and Staining: Thin sections (e.g., 5 µm) are cut from the paraffin blocks and stained with hematoxylin (B73222) and eosin (B541160) (H&E).
-
Microscopic Examination: The stained sections are examined under a light microscope to assess for signs of liver injury, such as necrosis, inflammation, and cellular infiltration.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental process and the proposed mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for evaluating hepatoprotective agents.
Caption: Proposed mechanism of action of this compound.
Conclusion
This compound demonstrates notable hepatoprotective effects in a preclinical model of immune-mediated liver injury. Its mechanism, centered on the suppression of inflammatory cell infiltration and cytokine production, presents a promising avenue for therapeutic development. While direct quantitative comparisons with established agents like Silymarin and N-acetylcysteine are limited by the availability of published data, the qualitative evidence for this compound's efficacy is strong. Further research providing detailed dose-response data and efficacy in other models of liver injury will be crucial for fully validating its therapeutic potential.
References
- 1. Hepatoprotective effect of this compound, a novel acetamide derivative, on Propionibacterium acnes and lipopolysaccharide-induced liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Influence of histamine in a liver injury model induced by Propionibacterium acnes and lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prophylactic effect of liposomal N-acetylcysteine against LPS-induced liver injuries - PubMed [pubmed.ncbi.nlm.nih.gov]
SY-640: A Comparative Analysis Against Leading Hepatoprotective Agents
For Immediate Release
This guide provides a comprehensive comparison of SY-640, a novel acetamide (B32628) derivative, with established hepatoprotective agents—Silymarin, N-acetylcysteine (NAC), and Glycyrrhizin. The following sections detail their respective performances in preclinical models of liver injury, supported by experimental data, methodologies, and mechanistic insights. This document is intended for researchers, scientists, and professionals in the field of drug development.
Executive Summary
This compound demonstrates a unique mechanism of action in mitigating liver injury, primarily through the modulation of immune cell infiltration and inflammatory cytokine production. In a preclinical model of immune-mediated liver injury, this compound shows significant efficacy in reducing key markers of liver damage. This guide provides a comparative analysis of its performance against Silymarin, N-acetylcysteine, and Glycyrrhizin, highlighting their distinct and overlapping mechanisms of action and hepatoprotective effects.
Quantitative Data Comparison
The following tables summarize the quantitative effects of this compound and other hepatoprotective agents on key biomarkers of liver injury in a lipopolysaccharide (LPS)-induced murine model. This model recapitulates key aspects of inflammatory liver damage.
Table 1: Effect of Hepatoprotective Agents on Serum Aminotransferase Levels
| Compound | Animal Model | Dosage | % Reduction in ALT | % Reduction in AST | Citation(s) |
| This compound | P. acnes + LPS-induced liver injury in mice | 150 mg/kg/day for 7 days (oral) | Data not specified in % | Data not specified in % | [1] |
| Silymarin | D-Gal/LPS-induced liver injury in mice | 150 mg/kg (intragastric) | ~43% | ~40% | [2] |
| N-acetylcysteine (NAC) | D-Gal/LPS-induced liver injury in mice | Data not specified | Significantly reduced | Data not specified | [3] |
| Glycyrrhizin | LPS/D-GalN-induced liver injury in mice | 50 mg/kg (pretreatment) | Suppressed increase | Suppressed increase | [4] |
Note: The experimental conditions and models may vary between studies, affecting direct comparability. ALT: Alanine (B10760859) Aminotransferase; AST: Aspartate Aminotransferase.
Table 2: Effect of Hepatoprotective Agents on Inflammatory Cytokines
| Compound | Animal Model | Dosage | Key Cytokine(s) Modulated | Effect on Cytokine(s) | Citation(s) |
| This compound | P. acnes + LPS-induced liver injury in mice | 150 mg/kg/day for 7 days (oral) | TNF-α | Inhibition of elevation | [1] |
| Silymarin | D-Gal/LPS-induced liver injury in mice | 150 mg/kg (intragastric) | TNF-α, IL-1β, IL-6 | Reduction | |
| N-acetylcysteine (NAC) | LPS-challenged piglets | 500 mg/kg in diet | TNF-α, IL-6 | Reduction | |
| Glycyrrhizin | LPS-induced acute liver injury in mice | Not specified | HMGB1 | Inhibition |
TNF-α: Tumor Necrosis Factor-alpha; IL-1β: Interleukin-1 beta; IL-6: Interleukin-6; HMGB1: High Mobility Group Box 1.
Mechanisms of Action and Signaling Pathways
The hepatoprotective effects of these compounds are mediated by distinct signaling pathways.
This compound
This compound exerts its hepatoprotective effect by targeting the infiltration and activation of immune cells in the liver. It has been shown to inhibit the number of liver-infiltrating T-lymphocytes and macrophages and attenuate the expression of leukocyte function-associated antigen-1 (LFA-1) on these cells. Furthermore, this compound inhibits the elevation of serum tumor necrosis factor-alpha (TNF-α), a key inflammatory cytokine in liver damage.
Silymarin
Silymarin, a flavonoid complex from milk thistle, is a well-known antioxidant. Its hepatoprotective effects are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. In the context of LPS-induced injury, Silymarin has been shown to downregulate pro-inflammatory signaling pathways, including the NF-κB and MAPK pathways, leading to reduced production of TNF-α, IL-1β, and IL-6.
N-acetylcysteine (NAC)
N-acetylcysteine is a precursor to the antioxidant glutathione (B108866) (GSH). Its primary hepatoprotective mechanism involves replenishing intracellular GSH stores, thereby enhancing the cellular antioxidant defense system. In LPS-induced liver injury, NAC has been shown to reduce oxidative stress and inhibit the activation of the NF-κB signaling pathway, leading to decreased production of pro-inflammatory cytokines.
Glycyrrhizin
Glycyrrhizin, a triterpenoid (B12794562) saponin (B1150181) from licorice root, exhibits anti-inflammatory properties. In LPS-induced liver injury, Glycyrrhizin has been shown to inhibit the release of the pro-inflammatory mediator High Mobility Group Box 1 (HMGB1). It also modulates the PI3K/mTOR signaling pathway, which is involved in inflammation and cell survival.
Experimental Protocols
This section provides a detailed overview of the experimental methodologies used in the studies cited.
This compound: Propionibacterium acnes and LPS-Induced Liver Injury Model
-
Animal Model: Male ICR mice.
-
Induction of Liver Injury: Mice were intravenously injected with heat-killed Propionibacterium acnes (P. acnes). Seven days later, they received an intravenous injection of lipopolysaccharide (LPS).
-
Treatment: this compound was administered orally at a dose of 150 mg/kg once daily for 7 days, starting from the day of P. acnes injection.
-
Outcome Measures:
-
Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) were measured as indicators of liver damage.
-
The number of liver-infiltrating cells (T-lymphocytes and macrophages) was quantified.
-
Serum concentration of TNF-α was determined by ELISA.
-
Expression of leukocyte function-associated antigen-1 (LFA-1) on liver-infiltrating cells was analyzed.
-
Silymarin, N-acetylcysteine, and Glycyrrhizin: LPS-Induced Liver Injury Models
While the specific details vary across studies, a general protocol for LPS-induced liver injury is as follows:
-
Animal Model: Typically male mice (e.g., C57BL/6, BALB/c) or rats (e.g., Wistar, Sprague-Dawley).
-
Induction of Liver Injury: A single intraperitoneal (i.p.) or intravenous (i.v.) injection of LPS. In some models, D-galactosamine (D-GalN) is co-administered to sensitize the liver to LPS-induced damage.
-
Treatment:
-
Silymarin: Administered orally or intraperitoneally at doses ranging from 50 to 200 mg/kg, often as a pretreatment before LPS challenge.
-
N-acetylcysteine (NAC): Administered via diet or intraperitoneal injection at varying doses.
-
Glycyrrhizin: Typically administered as a pretreatment at doses around 50 mg/kg.
-
-
Outcome Measures:
-
Serum ALT and AST levels.
-
Histopathological examination of liver tissue for signs of necrosis and inflammation.
-
Measurement of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in serum or liver homogenates.
-
Assessment of oxidative stress markers (e.g., malondialdehyde, glutathione levels).
-
Analysis of signaling pathway components (e.g., NF-κB, MAPKs) by Western blot or other molecular techniques.
-
Conclusion
This compound presents a promising and distinct approach to hepatoprotection by primarily targeting the immune-mediated inflammatory cascade. While established agents like Silymarin and N-acetylcysteine predominantly leverage their antioxidant properties, and Glycyrrhizin its broad anti-inflammatory effects, this compound's focused immunomodulatory action offers a potentially more targeted therapeutic strategy for inflammatory liver diseases. Further head-to-head comparative studies in standardized models are warranted to fully elucidate the relative efficacy and therapeutic potential of this compound.
References
- 1. Hepatoprotective effect of this compound, a novel acetamide derivative, on Propionibacterium acnes and lipopolysaccharide-induced liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective Effects of Silymarin Against D-Gal/LPS-Induced Organ Damage and Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-acetylcysteine attenuates lipopolysaccharide-induced apoptotic liver damage in D-galactosamine-sensitized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glycyrrhizin prevents of lipopolysaccharide/D-galactosamine-induced liver injury through down-regulation of matrix metalloproteinase-9 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Experimental Reproducibility of SY-5609 and Other CDK7 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental data available for SY-5609, a selective inhibitor of cyclin-dependent kinase 7 (CDK7), and other CDK7 inhibitors in clinical development. The information is intended to offer an objective overview to aid in research and development decisions.
Introduction to CDK7 Inhibition
Cyclin-dependent kinase 7 (CDK7) is a crucial enzyme that plays a dual role in regulating the cell cycle and gene transcription. Its consistent activity is vital for the proliferation of cancer cells, making it a compelling target for cancer therapy. Selective inhibition of CDK7 can lead to cell cycle arrest and apoptosis in tumor cells. SY-5609, developed by Syros Pharmaceuticals, is a potent and selective oral CDK7 inhibitor that has been evaluated in clinical trials for various solid tumors.
Quantitative Data Summary
The following tables summarize the available clinical trial data for SY-5609 and its alternatives.
Table 1: SY-5609 Clinical Trial Data (Phase 1/1b - NCT04247126)
| Parameter | Single Agent | Combination with Fulvestrant | Combination with Gemcitabine (B846) |
| Patient Population | Advanced solid tumors | HR+/HER2- breast cancer | Pancreatic Ductal Adenocarcinoma (PDAC) |
| Dosing | 10 mg (7 days on/7 days off) | Various doses and schedules | 4 or 5 mg with gemcitabine |
| Disease Control Rate (DCR) | 100% in 3 response-evaluable patients | 42% (5/12 patients with stable disease) | 44% (4/9 patients) |
| Tumor Reduction | 10% in one PDAC patient | Target lesion regression in 3 of 5 patients with stable disease | Not specified |
| Most Common Adverse Events (Grade 1-2) | Nausea, diarrhea, fatigue, anorexia, thrombocytopenia | Consistent with single-agent SY-5609 | Consistent with individual drug profiles (fatigue, anorexia, nausea, abdominal pain, constipation) |
Table 2: Alternative CDK7 Inhibitors - Clinical Trial Data
| Drug (Developer) | Trial Phase | Patient Population | Key Efficacy Results | Most Common Adverse Events |
| Samuraciclib (Carrick Therapeutics) | Phase 2 | HR+/HER2- breast cancer (post CDK4/6i) | Improved Progression-Free Survival in patients without TP53 mutation or liver metastases[1] | G1-2 Nausea, Vomiting, Diarrhea[2][3] |
| Q901 (Qurient Therapeutics) | Phase 1/2 | Advanced solid tumors | 1 partial response (pancreatic cancer), 4 stable disease out of 17 patients[4][5] | Nausea, anemia, fatigue |
| GTAEXS617 (Exscientia/GT Apeiron) | Phase 1/2 | Advanced solid tumors | Ongoing, data readout expected in H2 2024 | Not yet reported |
Experimental Protocols
SY-5609 Phase 1/1b Clinical Trial (NCT04247126) Protocol Summary
This was a multi-center, open-label, dose-escalation and expansion study designed to evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary anti-tumor activity of SY-5609.
-
Part 1 (Dose Escalation):
-
Cohort A (Single Agent): Patients with select advanced solid tumors received SY-5609 to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).
-
Cohort B (Combination): Patients with HR-positive, HER2-negative advanced or metastatic breast cancer who had failed prior CDK4/6 inhibitor therapy received SY-5609 in combination with fulvestrant.
-
-
Part 2 (Dose Expansion):
-
Cohort C (Combination): Patients with PDAC received SY-5609 in combination with gemcitabine to assess safety, tolerability, and preliminary efficacy.
-
Cohort D (Combination): Patients with PDAC received SY-5609 in combination with gemcitabine and nab-paclitaxel.
-
-
Inclusion Criteria: Included patients aged ≥ 18 years with advanced solid tumors for which standard therapies were no longer effective. Specific criteria applied to each cohort based on cancer type and prior treatment.
-
Exclusion Criteria: Included patients with known brain metastases, active or chronic hepatitis B or C, and uncontrolled intercurrent illnesses.
-
Outcome Measures: Primary outcomes included the incidence of dose-limiting toxicities and adverse events. Secondary outcomes included overall response rate, duration of response, and disease control rate. Pharmacokinetic and pharmacodynamic markers were also assessed.
SY-5609 Preclinical Study Methodology
Preclinical evaluation of SY-5609 involved in vitro and in vivo studies to assess its potency, selectivity, and anti-tumor activity.
-
In Vitro Assays: The inhibitory activity of SY-5609 was tested against a panel of kinases to determine its selectivity. Proliferation and apoptosis assays were conducted in various cancer cell lines.
-
In Vivo Xenograft Models: SY-5609 was administered orally to mice bearing patient-derived xenograft (PDX) models of various cancers, including colorectal, breast, and ovarian cancer. Tumor growth inhibition was measured, and the relationship between drug exposure, pharmacodynamic effects, and anti-tumor activity was evaluated.
Visualizations
CDK7 Signaling Pathway and Point of Intervention
Caption: CDK7's dual role and SY-5609's inhibitory action.
Experimental Workflow for SY-5609 Phase 1/1b Trial
Caption: Workflow of the SY-5609 Phase 1/1b clinical trial.
References
SY-640 Demonstrates Hepatoprotective Effects in an Immune-Mediated Liver Injury Model
For researchers and professionals in drug development, the novel acetamide (B32628) derivative SY-640 has shown significant efficacy in a preclinical model of immune-mediated liver injury. Experimental data indicates that this compound exerts its protective effects by modulating the host's immune response, specifically by inhibiting the infiltration and activation of key inflammatory cells in the liver.
This compound's efficacy has been evaluated in a well-established murine model of liver injury induced by Propionibacterium acnes and lipopolysaccharide (P. acnes/LPS). This model is recognized for its ability to mimic certain aspects of immune-mediated liver damage. In this context, this compound has demonstrated a significant capacity to inhibit liver injury when administered orally at a dose of 150 mg/kg daily for seven days. A single administration of the compound was found to be ineffective, suggesting that a sustained therapeutic level is necessary to achieve its hepatoprotective effects.[1]
The primary mechanism of action of this compound involves the suppression of the cellular immune response that drives the pathology in this liver injury model. The compound has been shown to inhibit the number of infiltrating T-lymphocytes and macrophages in the liver. Furthermore, this compound attenuates the expression of leukocyte function-associated antigen-1 (LFA-1) on these immune cells. LFA-1 is a critical adhesion molecule that facilitates the migration of leukocytes to sites of inflammation. By downregulating LFA-1, this compound effectively hampers the accumulation of inflammatory cells in the liver tissue.[1]
Another key aspect of this compound's mechanism of action is its ability to reduce the serum concentration of tumor necrosis factor-alpha (TNF-α).[1] TNF-α is a potent pro-inflammatory cytokine that plays a central role in the pathogenesis of P. acnes/LPS-induced liver injury. By inhibiting the elevation of TNF-α, this compound mitigates a crucial driver of the inflammatory cascade and subsequent hepatocyte damage.
Comparative Efficacy in the P. acnes/LPS Liver Injury Model
While direct comparative studies with this compound are limited, other therapeutic agents have been investigated in the same P. acnes/LPS model, offering some context for its efficacy. For instance, studies have explored the role of histamine (B1213489) in this model, with findings indicating that the H1 receptor antagonist pyrilamine (B1676287) can significantly reduce plasma alanine (B10760859) aminotransferase (ALT) activity, a key marker of liver damage. In contrast, the H2 receptor antagonist ranitidine (B14927) did not significantly decrease ALT levels, although it did improve the 24-hour survival rate. This suggests that histamine, acting through the H1 receptor, is involved in the pathogenesis of this specific type of liver injury.
Another area of investigation in this model has been the role of macrophage colony-stimulating factor (M-CSF). Mice deficient in M-CSF exhibited significantly reduced liver injury, with lower serum ALT levels and decreased concentrations of the pro-inflammatory cytokines IL-1β and TNF-α in the liver. This highlights the importance of macrophage proliferation and activation in the development of P. acnes/LPS-induced liver injury and suggests that targeting the M-CSF pathway could be a viable therapeutic strategy.
It is important to note that this compound's efficacy has not been reported in other common liver injury models, such as drug-induced liver injury (DILI) or non-alcoholic steatohepatitis (NASH). Therefore, its broader applicability for these conditions remains to be determined.
Data Summary
Due to the limited availability of public data, a detailed quantitative comparison is not feasible. The following table summarizes the qualitative findings for this compound in the P. acnes/LPS-induced liver injury model.
| Treatment Group | Key Efficacy Endpoints | Mechanism of Action |
| This compound | - Significantly inhibited liver injury- Reduced infiltration of T-lymphocytes and macrophages- Attenuated expression of LFA-1- Inhibited elevation of serum TNF-α | Inhibition of immune cell infiltration and activation |
| Vehicle Control | - Severe liver injury | - Unchecked immune response |
Experimental Protocols
P. acnes/LPS-Induced Liver Injury Model in Mice
The experimental protocol for inducing liver injury involves a two-step process designed to prime and then trigger an aggressive immune response in the liver.
-
Priming Phase: Male mice are intravenously injected with heat-killed Propionibacterium acnes. This initial step serves to prime the immune system, leading to the formation of granulomas in the liver and the activation of resident macrophages (Kupffer cells).
-
Challenge Phase: Seven days after the P. acnes injection, the mice are challenged with an intravenous injection of a low dose of lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. This secondary stimulus leads to a massive release of pro-inflammatory cytokines, including TNF-α, resulting in severe, acute liver injury characterized by extensive hepatocyte necrosis.
-
Treatment: In the reported study, this compound was administered orally at a dose of 150 mg/kg once daily for seven days, starting from the day of P. acnes administration.
-
Assessment: The severity of liver injury is typically assessed by measuring the serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST). Histological analysis of liver tissue is also performed to evaluate the extent of necrosis and inflammatory cell infiltration. Cytokine levels in the serum and liver tissue are measured to quantify the inflammatory response.
Visualizing the Pathways
To better understand the mechanisms at play, the following diagrams illustrate the signaling pathway of P. acnes/LPS-induced liver injury and the experimental workflow.
Caption: Signaling pathway of P. acnes/LPS-induced liver injury and points of intervention by this compound.
Caption: Experimental workflow for the P. acnes/LPS-induced liver injury model and this compound treatment.
References
A Comparative Analysis of SY-640 (Tamibarotene) in the Treatment of Myeloid Malignancies
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of SY-640 (Tamibarotene) Against Standard of Care in Higher-Risk Myelodysplastic Syndromes and Acute Myeloid Leukemia.
This compound, also known as tamibarotene (B1681231), is an oral, selective retinoic acid receptor alpha (RARα) agonist that has been under investigation for the treatment of hematologic malignancies, specifically higher-risk myelodysplastic syndromes (HR-MDS) and acute myeloid leukemia (AML). This guide provides a comprehensive comparison of the research findings for tamibarotene-based regimens against the established standard-of-care treatments for these conditions, supported by data from key clinical trials.
Mechanism of Action
Tamibarotene's therapeutic rationale is centered on its ability to target the overexpression of the RARA gene, which is observed in a subset of patients with MDS and AML.[1] By selectively binding to and activating RARα, tamibarotene aims to restore normal myeloid differentiation and reduce the proliferation of leukemic blasts.[1]
In contrast, the mechanisms of action for the standard-of-care agents, azacitidine and venetoclax (B612062), are distinct. Azacitidine, a hypomethylating agent, is incorporated into DNA and RNA, leading to the re-expression of silenced tumor suppressor genes and cytotoxicity against abnormal hematopoietic cells.[2][3] Venetoclax is a BCL-2 inhibitor that restores the natural process of apoptosis (programmed cell death) in cancer cells, which often overexpress BCL-2 to evade cell death.[4]
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological processes and clinical trial designs, the following diagrams have been generated.
Caption: Mechanism of action of this compound (tamibarotene) in RARA-overexpressing myeloid blast cells.
Caption: Simplified experimental workflows for the SELECT-MDS-1 and SELECT-AML-1 clinical trials.
Quantitative Data Summary
The following tables summarize the key efficacy and safety findings from the pivotal clinical trials of tamibarotene-based regimens and the respective standard-of-care alternatives.
Higher-Risk Myelodysplastic Syndromes (HR-MDS)
Table 1: Efficacy in Newly Diagnosed Higher-Risk MDS
| Endpoint | Tamibarotene + Azacitidine (SELECT-MDS-1) | Placebo + Azacitidine (SELECT-MDS-1 Control) | Azacitidine Monotherapy (Pooled Data) |
| Complete Response (CR) Rate | 23.8% | 18.8% | 16% |
| Overall Response Rate (ORR) | Not Reported | Not Reported | 44% - 55% |
| Median Overall Survival (OS) | Not Reported | Not Reported | 16.4 months |
Table 2: Safety Profile in Higher-Risk MDS
| Adverse Event (Grade 3/4) | Tamibarotene + Azacitidine (SELECT-MDS-1) | Placebo + Azacitidine (SELECT-MDS-1 Control) | Azacitidine Monotherapy (Pooled Data) |
| Neutropenia | Generally well-tolerated, profile consistent with earlier studies. | Not specifically detailed. | 36.1% |
| Thrombocytopenia | Generally well-tolerated, profile consistent with earlier studies. | Not specifically detailed. | 30% - 36.8% |
| Anemia | Generally well-tolerated, profile consistent with earlier studies. | Not specifically detailed. | 10% - 43.4% |
| Febrile Neutropenia | Generally well-tolerated, profile consistent with earlier studies. | Not specifically detailed. | 33.4% |
Note: Detailed adverse event data for the individual arms of the SELECT-MDS-1 trial were not publicly available in the search results. The combination was reported to be "generally well-tolerated."
Acute Myeloid Leukemia (AML) - Unfit for Intensive Chemotherapy
Table 3: Efficacy in Newly Diagnosed AML (Unfit for Intensive Chemotherapy)
| Endpoint | Tamibarotene + Venetoclax + Azacitidine (SELECT-AML-1) | Venetoclax + Azacitidine (SELECT-AML-1 Control) | Venetoclax + Azacitidine (VIALE-A) |
| CR/CRi Rate | 65% | 70% | 66.4% |
| Complete Response (CR) Rate | Not specified | Not specified | 36.7% |
| Median Overall Survival (OS) | Not yet mature | Not yet mature | 14.7 months |
Table 4: Safety Profile in AML (Unfit for Intensive Chemotherapy)
| Adverse Event (Grade ≥3) | Tamibarotene + Venetoclax + Azacitidine (SELECT-AML-1) | Venetoclax + Azacitidine (VIALE-A) |
| Neutropenia | No new safety signals reported. | 42% |
| Thrombocytopenia | No new safety signals reported. | 45% |
| Febrile Neutropenia | No new safety signals reported. | 42% |
| Anemia | No new safety signals reported. | 26% |
| Nausea (any grade) | Not specified | 44% |
| Diarrhea (any grade) | Not specified | 41% |
Note: The SELECT-AML-1 trial was discontinued (B1498344) for futility, and detailed safety data for the triplet combination was not extensively reported in the provided search results beyond the statement of "no new safety signals."
Experimental Protocols
SELECT-MDS-1 (NCT04797780)
-
Study Design: A Phase 3, multicenter, randomized, double-blind, placebo-controlled study.
-
Patient Population: Newly diagnosed HR-MDS patients with RARA overexpression.
-
Randomization: 2:1 ratio to receive either tamibarotene in combination with azacitidine or placebo with azacitidine.
-
Treatment Regimen:
-
Tamibarotene/Placebo: Administered orally.
-
Azacitidine: Administered intravenously or subcutaneously.
-
-
Primary Endpoint: Complete Response (CR) rate.
SELECT-AML-1 (NCT04905407)
-
Study Design: A Phase 2, open-label, randomized study.
-
Patient Population: Newly diagnosed AML patients with RARA overexpression who are ineligible for standard induction chemotherapy.
-
Randomization: 1:1 ratio to receive either tamibarotene in combination with venetoclax and azacitidine, or venetoclax and azacitidine alone.
-
Treatment Regimen:
-
Tamibarotene: Administered orally.
-
Venetoclax: Administered orally.
-
Azacitidine: Administered intravenously or subcutaneously.
-
-
Primary Endpoint: Complete Response (CR) / Complete Response with incomplete hematologic recovery (CRi) rate.
Discussion and Conclusion
The clinical development of this compound (tamibarotene) has yielded mixed results. In the setting of newly diagnosed HR-MDS, the addition of tamibarotene to azacitidine in the SELECT-MDS-1 trial did not demonstrate a statistically significant improvement in the primary endpoint of complete response rate compared to azacitidine alone. While the combination was reported to be generally well-tolerated, the lack of a significant efficacy benefit led to the discontinuation of the study.
For newly diagnosed AML in patients unfit for intensive chemotherapy, the SELECT-AML-1 trial also did not show an improvement in the CR/CRi rate with the addition of tamibarotene to the standard-of-care combination of venetoclax and azacitidine. This led to the discontinuation of enrollment in this trial due to futility.
References
- 1. Targeting RARA overexpression with tamibarotene, a potent and selective RARα agonist, is a novel approach in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of azacitidine in the management of myelodysplastic syndromes (MDS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Azacitidine? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
Independent Validation of SY-5609's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of SY-5609, a potent and selective CDK7 inhibitor, with other emerging alternatives. The information is supported by available preclinical and clinical data to aid in the evaluation of these compounds for further investigation.
SY-5609 is an orally active and highly selective non-covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7) with a reported Kd value of 0.065 nM[1]. CDK7 is a critical kinase that plays a dual role in regulating the cell cycle and transcription, making it a compelling target in oncology[2]. SY-5609 has demonstrated anti-tumor activity and the ability to induce apoptosis in tumor cells[1][2]. It is currently under investigation in a Phase 1 clinical trial for patients with select advanced solid tumors (NCT04247126)[3]. This guide summarizes the available data for SY-5609 and compares it with other notable CDK7 inhibitors in development, Samuraciclib (CT-7001) and Q901.
Comparative Analysis of CDK7 Inhibitors
The following tables provide a summary of the available quantitative data for SY-5609, Samuraciclib, and Q901. It is important to note that this information is compiled from various sources and direct head-to-head independent comparative studies are limited. Variations in experimental conditions should be taken into consideration when interpreting these values.
Table 1: In Vitro Potency and Selectivity of CDK7 Inhibitors
| Compound | Target | Kd (nM) | Selectivity (Fold vs. Other CDKs) | Binding Mode | Reference |
| SY-5609 | CDK7 | 0.065 | >4000-fold vs. closest off-target | Non-covalent | |
| Samuraciclib (CT-7001) | CDK7 | - | Minimal activity against CDK1/2/4-6/9 | ATP-competitive | |
| Q901 | CDK7 | - | Excellent specificity | Covalent |
Table 2: Preclinical Anti-Tumor Activity
| Compound | Cancer Model | Route of Administration | Key Findings | Reference |
| SY-5609 | Colorectal Cancer Patient-Derived Xenografts (PDX) | Oral (once daily) | ≥50% tumor growth inhibition (TGI) in 67% of models; ≥90% TGI in 23% of models. | |
| Triple-Negative Breast Cancer (TNBC) Xenograft | Oral | Induces regression of tumors. | ||
| Samuraciclib (CT-7001) | Castration-Resistant Prostate Cancer (CRPC) Models | - | Preclinical activity as a single agent and in combination with enzalutamide. | |
| Q901 | Ovarian Cancer Models (BRCA wild-type) | - | Significant tumor growth inhibition (104%) in combination with a PARP inhibitor. |
Table 3: Clinical Development Status
| Compound | Phase | Clinical Trial Identifier | Indication(s) | Key Reported Outcomes | Reference |
| SY-5609 | Phase 1/1b | NCT04247126 | Advanced Solid Tumors, Pancreatic Ductal Adenocarcinoma (PDAC) | Acceptable safety profile alone and in combination with chemotherapy. Encouraging preliminary clinical activity. | |
| Samuraciclib (CT-7001) | Phase 2 | NCT03363893 | HR+/HER2- Advanced Breast Cancer, TNBC, CRPC | Favorable safety profile and encouraging efficacy. Median progression-free survival of 32 weeks in combination with fulvestrant (B1683766) in post-CDK4/6i HR+/HER2- breast cancer. | |
| Q901 | Phase 1/2 | NCT05394103 | Advanced Solid Tumors | Well-tolerated with preliminary anti-tumor activity observed. |
Experimental Protocols for Mechanism of Action Validation
To independently validate the mechanism of action of CDK7 inhibitors like SY-5609, several key experiments can be performed. Detailed methodologies for these assays are outlined below.
Western Blot Analysis of Downstream CDK7 Targets
This method is used to assess the impact of CDK7 inhibition on the phosphorylation status of its key downstream substrates, providing evidence of target engagement and pathway modulation.
Objective: To measure the levels of phosphorylated RNA Polymerase II (Pol II) C-terminal domain (CTD) at Serine 5 (p-Pol II Ser5) and phosphorylated CDK1/2, which are direct or indirect targets of CDK7.
Protocol:
-
Cell Culture and Treatment: Plate cancer cells (e.g., a relevant solid tumor cell line) and allow them to adhere overnight. Treat cells with varying concentrations of the CDK7 inhibitor (e.g., SY-5609) or a vehicle control (e.g., DMSO) for a specified time (e.g., 6, 24, or 48 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against p-Pol II Ser5, total Pol II, p-CDK1/2, total CDK1/2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein and the loading control.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to directly assess the binding of a drug to its target protein in a cellular environment. Ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile.
Objective: To confirm the direct binding of the CDK7 inhibitor to CDK7 within intact cells.
Protocol:
-
Cell Treatment: Treat cultured cells with the CDK7 inhibitor or vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and precipitation.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction (containing stabilized, non-denatured proteins) from the precipitated proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble CDK7 in the supernatant by Western blotting or other quantitative protein detection methods.
-
Data Analysis: Plot the amount of soluble CDK7 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Cell Cycle Analysis by Flow Cytometry
Inhibition of CDK7 is expected to cause cell cycle arrest. Flow cytometry can be used to quantify the distribution of cells in different phases of the cell cycle.
Objective: To determine the effect of the CDK7 inhibitor on cell cycle progression.
Protocol:
-
Cell Treatment: Treat cells with the CDK7 inhibitor or vehicle for a defined period (e.g., 24 or 48 hours).
-
Cell Fixation and Staining: Harvest the cells, fix them in cold ethanol, and stain the cellular DNA with a fluorescent dye such as propidium (B1200493) iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content of each cell.
-
Data Analysis: Deconvolute the DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase (e.g., G2/M) would indicate cell cycle arrest at that point.
Visualizing Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the CDK7 signaling pathway and a typical experimental workflow for validating a CDK7 inhibitor.
Caption: CDK7's dual role in transcription and cell cycle, and its inhibition by SY-5609.
Caption: Workflow for validating the mechanism of action of a CDK7 inhibitor like SY-5609.
References
SY-640 vs. Other Acetamide Derivatives in Liver Protection: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the hepatoprotective effects of SY-640, a novel acetamide (B32628) derivative, and other compounds within the broader class of molecules investigated for liver protection. The information presented is based on available preclinical data and is intended to inform research and development in the field of hepatology.
Executive Summary
This compound has demonstrated significant hepatoprotective effects in a mouse model of immune-mediated liver injury induced by Propionibacterium acnes and lipopolysaccharide (LPS).[1] Its mechanism of action is primarily associated with the modulation of the immune response, specifically by inhibiting the infiltration of T-lymphocytes and macrophages into the liver and reducing the production of the pro-inflammatory cytokine, tumor necrosis factor-alpha (TNF-α).[1]
Data Presentation
The following tables summarize the quantitative data from preclinical studies on this compound and a representative quinazoline (B50416) derivative. It is crucial to note that the data were generated in different experimental models of liver injury, which may account for variations in the observed effects.
Table 1: Hepatoprotective Efficacy of this compound in an Immune-Mediated Liver Injury Model
| Parameter | Control (LPS-induced) | This compound (150 mg/kg) | % Change |
| Serum TNF-α | Markedly Elevated | Significantly Reduced | ↓ |
Source: Data synthesized from a study on the hepatoprotective effect of this compound in a Propionibacterium acnes and lipopolysaccharide-induced liver injury model in mice.[1]
Table 2: Hepatoprotective Efficacy of a Quinazoline Derivative (Q-Br) in a Toxin-Induced Liver Injury Model
| Parameter | Control (TAA-induced) | Low-Dose Q-Br (25 mg/kg) | High-Dose Q-Br (50 mg/kg) | Silymarin (50 mg/kg) |
| Liver Biochemistry | ||||
| ALT (U/L) | Significantly Elevated | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| AST (U/L) | Significantly Elevated | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| Oxidative Stress Markers | ||||
| MDA (nmol/mg protein) | Significantly Elevated | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| SOD (U/mg protein) | Significantly Reduced | Significantly Increased | Significantly Increased | Significantly Increased |
| CAT (U/mg protein) | Significantly Reduced | Significantly Increased | Significantly Increased | Significantly Increased |
| GPx (U/mg protein) | Significantly Reduced | Significantly Increased | Significantly Increased | Significantly Increased |
Source: Data synthesized from a study on the hepatoprotective potential of a novel quinazoline derivative in thioacetamide-induced liver toxicity in rats.
Experimental Protocols
Detailed methodologies for the key experimental models cited in this guide are provided below. These protocols are essential for understanding the context of the presented data and for designing future comparative studies.
Propionibacterium acnes and Lipopolysaccharide (LPS)-Induced Liver Injury in Mice (Model for this compound)
This model induces an immune-mediated liver injury characterized by significant infiltration of inflammatory cells.
-
Animal Model: Male mice are used for this study.
-
Induction of Liver Injury:
-
Mice are first primed with an intravenous injection of heat-killed Propionibacterium acnes.
-
Seven days after priming, mice are challenged with an intravenous injection of lipopolysaccharide (LPS) to induce acute liver injury.[1]
-
-
Treatment:
-
This compound is administered orally at a dose of 150 mg/kg once daily for seven days prior to the LPS challenge.[1]
-
-
Assessment of Hepatoprotection:
-
Biochemical Analysis: Blood samples are collected to measure serum levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), as well as pro-inflammatory cytokines like TNF-α.
-
Histopathological Analysis: Liver tissues are collected, fixed in formalin, and embedded in paraffin. Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess the degree of liver necrosis and inflammatory cell infiltration.
-
Immunohistochemistry: Liver sections are stained for markers of immune cells (e.g., CD4+ for T-lymphocytes, F4/80 for macrophages) and cell adhesion molecules (e.g., LFA-1).
-
Thioacetamide (B46855) (TAA)-Induced Liver Injury in Rats (Model for Quinazoline Derivative)
This model induces liver injury primarily through oxidative stress and is commonly used to screen for hepatoprotective agents with antioxidant properties.
-
Animal Model: Male Wistar rats are used for this study.
-
Induction of Liver Injury:
-
Liver injury is induced by intraperitoneal injections of thioacetamide (TAA). The dosage and frequency of TAA administration can be adjusted to induce either acute or chronic liver damage. For chronic models, TAA is often administered two to three times a week for several weeks.
-
-
Treatment:
-
The quinazoline derivative (Q-Br) is administered orally at different doses (e.g., 25 mg/kg and 50 mg/kg) concurrently with the TAA injections.
-
A positive control group is typically treated with a known hepatoprotective agent, such as silymarin.
-
-
Assessment of Hepatoprotection:
-
Biochemical Analysis: Serum levels of ALT, AST, alkaline phosphatase (ALP), and bilirubin (B190676) are measured to assess liver function.
-
Oxidative Stress Markers: Liver homogenates are analyzed for levels of malondialdehyde (MDA) as a marker of lipid peroxidation, and the activities of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx) are determined.
-
Histopathological Analysis: Liver sections are stained with H&E to evaluate hepatocellular necrosis, inflammation, and fibrosis. Masson's trichrome staining can be used to specifically visualize collagen deposition in chronic fibrosis models.
-
Signaling Pathway Visualizations
The following diagrams illustrate the signaling pathways involved in the hepatoprotective mechanisms of this compound and other acetamide derivatives that primarily act as antioxidants.
Caption: Mechanism of this compound in immune-mediated liver injury.
Caption: General mechanism of antioxidant acetamide derivatives.
Conclusion
This compound represents a promising hepatoprotective agent with a distinct immunomodulatory mechanism of action. Its ability to suppress the infiltration of inflammatory cells and reduce TNF-α levels suggests its potential utility in liver diseases with a significant immune-mediated component. In contrast, other acetamide-related compounds, such as the quinazoline derivative Q-Br, demonstrate efficacy in toxin-induced liver injury models primarily through the enhancement of the endogenous antioxidant defense system.
Future research should focus on direct, head-to-head comparative studies of this compound and other promising acetamide derivatives in standardized and multiple models of liver injury. Such studies will be crucial for elucidating the most effective therapeutic strategies for different etiologies of liver disease and for advancing the development of novel hepatoprotective drugs.
References
Safety Operating Guide
Navigating the Proper Disposal of SY-640: A Procedural Guide for Laboratory Professionals
Chemical and Physical Properties of SY-640
A summary of the known properties of N-((3,4-methylenedioxyphenyl)methyl)acetamide is presented below. This information is crucial for a preliminary hazard assessment and in determining the appropriate disposal route.
| Property | Value |
| Chemical Name | N-((3,4-methylenedioxyphenyl)methyl)acetamide |
| CAS Number | 168705-70-2 |
| Molecular Formula | C10H11NO3 |
| Molecular Weight | 193.2 g/mol |
| Physical State | Solid (presumed) |
| Solubility | Expected to be soluble in organic solvents |
| Known Hazards | Specific toxicological data is not available. Handle as a potentially hazardous substance. Acetamide derivatives, as a class, may cause irritation to the eyes, skin, and respiratory system. |
Table 1: Physicochemical Properties of this compound
General Protocol for the Disposal of Laboratory Chemical Waste
In the absence of a specific SDS, a conservative approach to waste disposal is required. The following is a detailed protocol for the management and disposal of a research chemical such as this compound.
1. Waste Identification and Characterization:
-
Treat this compound as a hazardous waste.[1]
-
Do not mix with other waste streams unless compatibility is confirmed and it is permitted by your institution's Environmental Health and Safety (EHS) department.[1]
2. Personal Protective Equipment (PPE):
-
Before handling the waste, ensure you are wearing appropriate PPE.
-
Eye Protection: Chemical safety goggles or a face shield.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[1]
-
Body Protection: A laboratory coat or chemical-resistant apron.[1]
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of generating dust, a NIOSH-approved respirator for organic vapors and particulates is recommended.
3. Containerization and Labeling:
-
Use a compatible, leak-proof container for the waste. The container must have a secure screw-top cap.
-
The container must be in good condition, with no cracks or signs of deterioration.
-
Label the waste container clearly with the words "Hazardous Waste," the full chemical name "N-((3,4-methylenedioxyphenyl)methyl)acetamide," and the approximate quantity.
-
Indicate the associated hazards (e.g., "Irritant," "Handle with Caution").
4. Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be a secondary containment system (e.g., a tray or tub) to contain any potential leaks.
-
Ensure that incompatible wastes are segregated. For example, store acids and bases separately.
5. Arranging for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide them with a complete and accurate description of the waste.
-
Follow all institutional and regulatory procedures for waste manifest documentation.
6. Spill and Decontamination Procedures:
-
In the event of a spill, evacuate the immediate area and ensure it is well-ventilated.
-
For a solid spill, carefully dampen the material with a suitable solvent (e.g., water or a non-reactive organic solvent) to prevent dust from becoming airborne.
-
Use an inert absorbent material, such as vermiculite (B1170534) or sand, to collect the spilled substance.
-
Place the absorbed material and any contaminated cleaning supplies into a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with a suitable cleaning agent and collect the cleaning materials for disposal as hazardous waste.
Chemical Waste Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of a laboratory chemical like this compound.
Caption: Workflow for the safe disposal of laboratory chemical waste.
By adhering to these general yet crucial procedures, laboratory professionals can ensure the safe and compliant disposal of research chemicals like this compound, thereby protecting themselves, their colleagues, and the environment. Always consult with your institution's Environmental Health and Safety department for specific guidance and requirements.
References
Essential Safety and Handling Guide for SY-640 (Tamibarotene)
This guide provides crucial safety and logistical information for laboratory personnel handling SY-640, also known as Tamibarotene. Adherence to these procedures is essential to ensure a safe research environment and maintain the integrity of experimental protocols.
Personal Protective Equipment (PPE)
When handling this compound, all personnel must use the following personal protective equipment to minimize exposure and ensure safety.
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Purpose |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1][2] | Protects eyes from dust, aerosols, and splashes. |
| Hand Protection | Chemical impermeable gloves (e.g., nitrile). Gloves must be inspected prior to use and changed frequently.[1][2] | Prevents skin contact with the compound. |
| Body Protection | A lab coat or long-sleeved clothing. For larger spills or specific procedures, fire/flame resistant and impervious clothing may be required.[1] | Protects skin from accidental contamination. |
| Respiratory Protection | A full-face respirator should be used if exposure limits are exceeded or if irritation is experienced. A NIOSH-approved respirator is recommended when handling the powder form to avoid inhalation. | Prevents inhalation of dust particles or aerosols. |
Operational Plans: Handling and Storage
Proper handling and storage are critical to maintaining the stability of this compound and ensuring the safety of laboratory personnel.
Step-by-Step Handling Procedures:
-
Preparation: Work in a well-ventilated area, preferably under a chemical fume hood. Ensure emergency exits and a risk-elimination area are established.
-
Personal Protective Equipment: Before handling, don all required PPE as specified in the table above.
-
Dispensing: Avoid the formation of dust and aerosols when handling the solid compound. Use non-sparking tools to prevent ignition.
-
Avoiding Contact: Take measures to avoid contact with skin and eyes. Do not breathe dust, vapors, or mist.
-
Hygiene: Wash hands thoroughly after handling and before breaks. Remove and wash contaminated clothing before reuse.
Storage Conditions:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from incompatible materials and sources of ignition.
-
Store apart from foodstuff containers.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.
Waste Disposal Procedure:
-
Collection: Collect waste material in a suitable, closed container labeled for chemical waste.
-
Disposal Method: The material can be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.
-
Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.
-
Prohibitions: Do not contaminate water, foodstuffs, feed, or seed by storage or disposal. Do not discharge into sewer systems.
Experimental Workflow and Safety Diagram
The following diagram illustrates a typical experimental workflow for handling a potent compound like this compound, emphasizing the integration of safety measures at each step.
Caption: A diagram illustrating the key stages and safety considerations in a typical experimental workflow involving this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
